4,5-Dimethyldecanal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
141623-09-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4,5-dimethyldecanal |
InChI |
InChI=1S/C12H24O/c1-4-5-6-8-11(2)12(3)9-7-10-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
WGMKSPMCYFDKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyldecanal
Introduction
4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1] As a member of the aldehyde family, its chemical behavior is largely dictated by the reactive carbonyl group. The presence of methyl branches at the 4 and 5 positions introduces stereocenters and steric hindrance, which are expected to influence its physical properties and chemical reactivity compared to its linear isomer, dodecanal. This guide provides a summary of its predicted chemical and physical properties, expected spectroscopic characteristics, a plausible synthetic route, and general toxicological considerations.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes key computed properties and provides estimated values for other physical properties based on its structure and comparison with the linear C12 aldehyde, dodecanal.[2][3]
| Property | Value (this compound) | Value (Dodecanal - for comparison)[2][3][4] |
| Molecular Formula | C₁₂H₂₄O[1] | C₁₂H₂₄O[2][3] |
| Molecular Weight | 184.32 g/mol [1] | 184.32 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless liquid[2][4] |
| Boiling Point | Predicted to be slightly lower than dodecanal due to branching | 185 °C (at 133 hPa)[2] |
| Melting Point | Predicted to be lower than dodecanal due to branching | 12 °C[2] |
| Density | Predicted to be slightly lower than dodecanal | 0.831 g/cm³[2] |
| Refractive Index | Predicted to be similar to dodecanal | 1.433 - 1.437 @ 20°C[2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted)[5] | Insoluble in water[5] |
| Predicted XlogP | 4.3[1] | 4.75[2] |
| Predicted Flash Point | Predicted to be similar to or slightly lower than dodecanal | 101 °C[2] |
Synthesis and Reactivity
The synthesis of α-branched aldehydes like this compound can be challenging due to issues of reactivity and selectivity.[6][7][8] A plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 4,5-dimethyldecan-1-ol.
Proposed Synthetic Workflow
A potential synthetic pathway for this compound is outlined below. This represents a logical workflow for the synthesis and characterization of a novel aldehyde.
Caption: A logical workflow for the synthesis, purification, and analysis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 4,5-Dimethyldecan-1-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-3-methylheptane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Coupling Reaction: The Grignard solution is cooled to 0 °C, and a solution of 2-methyl-1-pentanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol.
-
Conversion to the Primary Alcohol: The secondary alcohol is converted to a suitable leaving group (e.g., a tosylate) and then displaced with a cyanide nucleophile. Subsequent reduction of the nitrile and hydrolysis would yield the carboxylic acid, which can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol. A more direct route could involve a hydroboration-oxidation of a terminal alkene precursor.
Step 2: Oxidation to this compound
-
A solution of 4,5-dimethyldecan-1-ol in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in dichloromethane at room temperature.
-
The reaction mixture is stirred for 2-3 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the mixture is filtered through a pad of silica gel, eluting with diethyl ether.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.
Chemical Reactivity
The aldehyde functional group is highly reactive.[9] Expected reactions of this compound include:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4,5-dimethyldecanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form new carbon-carbon bonds.
-
Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde to an alkene.
-
Iminium and Enamine Formation: Reaction with primary and secondary amines, respectively, can lead to the formation of imines and enamines, which are important synthetic intermediates.
Spectroscopic Data (Predicted)
While no specific spectra for this compound are available, the expected key features can be predicted based on its structure.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.7 | triplet | Aldehydic proton (-CHO) |
| ~2.4 | multiplet | Protons on the carbon alpha to the carbonyl |
| ~0.8-1.6 | multiplet | Protons of the alkyl chain and methyl groups |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~200 | Carbonyl carbon (-CHO) |
| ~40-50 | Carbon alpha to the carbonyl |
| ~10-40 | Carbons of the alkyl chain and methyl groups |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching of alkyl groups |
| ~2720 and ~2820 | Medium | C-H stretching of the aldehyde (Fermi doublet) |
| ~1730 | Strong | C=O stretching of the aldehyde |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. Characteristic fragmentation patterns for aldehydes would include alpha-cleavage and McLafferty rearrangement.
Biological and Toxicological Profile
Specific biological activity for this compound has not been documented. However, aldehydes as a class are known to exhibit a range of biological effects due to their reactivity with biomolecules.[10][11]
-
General Toxicity: Aldehydes can be cytotoxic and are implicated in cellular damage through the formation of adducts with proteins and DNA.[10][12]
-
Flavor and Fragrance: Branched-chain aldehydes are important flavor compounds in many food products.[9][13]
-
Pheromonal Activity: Some branched-chain aldehydes, such as the related 4,8-dimethyldecanal, act as insect pheromones.
The following diagram illustrates the general mechanism of aldehyde-induced cellular damage.
Caption: A simplified diagram showing the general pathway of cellular damage caused by reactive aldehydes.
Conclusion
This compound is a branched-chain aldehyde for which specific experimental data is scarce. This guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous compounds. The information presented here can serve as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of the expected chemical behavior, a starting point for synthetic efforts, and an indication of potential biological relevance. Further experimental investigation is required to fully characterize this compound.
References
- 1. PubChemLite - this compound (C12H24O) [pubchemlite.lcsb.uni.lu]
- 2. ScenTree - Aldehyde C-12 Lauric (CAS N° 112-54-9) [scentree.co]
- 3. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. dodecanal (aldehyde C-12 lauric), 112-54-9 [thegoodscentscompany.com]
- 5. rawaromachem.com [rawaromachem.com]
- 6. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4,8-Dimethyldecanal
Chemical Identity and Properties
4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde. Its structure and basic chemical information are summarized below.
| Property | Value |
| CAS Number | 75983-36-7 |
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 4,8-dimethyldecanal |
| Synonyms | DMD cpd |
Biological Significance: Aggregation Pheromone
4,8-Dimethyldecanal is the primary aggregation pheromone produced by male red flour beetles (Tribolium castaneum).[1] This semiochemical attracts both male and female beetles, playing a crucial role in foraging and mating behaviors.[2][3] The natural pheromone is a blend of four stereoisomers, with the (4R,8R)-isomer exhibiting the strongest biological activity, identical to the natural pheromone.[4]
The presence of 4,8-dimethyldecanal can influence other behaviors as well. For instance, it has been shown to significantly shorten the duration of death feigning (thanatosis), an anti-predator defense mechanism, in T. castaneum.[2][3][5][6] This suggests that the chemical signal for aggregation and potential mating opportunities can override defensive behaviors.
Biosynthesis
Studies have demonstrated that 4,8-dimethyldecanal is biosynthesized in T. castaneum through the fatty acid pathway, rather than the mevalonate pathway for terpenes.[1][7] This was determined through experiments using pathway inhibitors and isotopic labeling. The production of the pheromone was inhibited by 2-octynoic acid (a fatty acid pathway inhibitor) but not by mevastatin (a mevalonate pathway inhibitor).[1][7] Furthermore, feeding beetles with ¹³C-labeled acetate and propionate resulted in their incorporation into the 4,8-dimethyldecanal molecule.[1][7]
The proposed biosynthetic pathway involves a sequence of acetate and propionate units: Ac-Pr-Ac-Pr-Ac.[1][7]
Caption: Biosynthetic pathway of 4,8-Dimethyldecanal in Tribolium castaneum.
Chemical Synthesis
Several synthetic routes to 4,8-dimethyldecanal and its various stereoisomers have been developed. A common strategy involves the coupling of two chiral building blocks. One notable synthesis utilizes (S)- and (R)-2-methyloxirane as chiral sources.[4][8] The key steps in this synthesis are outlined below.
Caption: General workflow for the synthesis of 4,8-Dimethyldecanal stereoisomers.
Experimental Protocols
Biosynthesis Pathway Determination
Objective: To determine whether 4,8-dimethyldecanal is synthesized via the fatty acid or mevalonate pathway.
Methodology:
-
Inhibitor Studies:
-
Male Tribolium castaneum beetles are fed a diet of flour treated with either mevastatin (mevalonate pathway inhibitor) or 2-octynoic acid (fatty acid pathway inhibitor) at various concentrations.
-
A control group is fed untreated flour.
-
Volatiles, including 4,8-dimethyldecanal, are collected from the beetles after a set period.
-
The amount of 4,8-dimethyldecanal produced is quantified by gas chromatography-mass spectrometry (GC-MS).[1][7]
-
-
Isotopic Labeling:
Behavioral Assay: Death Feigning
Objective: To assess the effect of 4,8-dimethyldecanal on the duration of death feigning in Tribolium castaneum.
Methodology:
-
Individual beetles are placed in a petri dish.
-
Death feigning is induced by a standardized stimulus, such as a gentle touch with a fine brush.
-
Immediately after the onset of immobility, a filter paper disc treated with a known concentration of synthetic 4,8-dimethyldecanal is placed near the beetle.
-
A control group is exposed to a filter paper disc treated with the solvent only.
-
The duration of death feigning (time until the beetle resumes movement) is recorded for both groups.
-
Statistical analysis is performed to compare the durations between the treatment and control groups.[2][3]
Quantitative Data
| Synthesis Step | Reactants | Product | Yield | Reference |
| Coupling | (S)-10 (tosylate) and (R)-11 (Grignard) | (5R,9R)-5,9-dimethylundec-1-ene | 80% | [8] |
| Behavioral Assay | Treatment | Mean Duration of Death Feigning (min) | p-value | Reference |
| Death Feigning | 4,8-Dimethyldecanal | ~40 | < 0.05 | [6] |
| Death Feigning | Control (Solvent) | ~60 | < 0.05 | [6] |
Conclusion
4,8-Dimethyldecanal is a vital semiochemical for Tribolium castaneum, mediating key social behaviors. Its biosynthesis through the fatty acid pathway has been clearly elucidated, and various synthetic routes provide access to this molecule for further research and potential applications in pest management. The influence of this pheromone on complex behaviors like death feigning highlights the intricate interplay between chemical communication and survival strategies in insects. Further research into the specific receptors and neural pathways involved in the perception of 4,8-dimethyldecanal will provide deeper insights into insect chemosensation and behavior.
References
- 1. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. When does 'death feigning' stop? Okayama University clarifies the ecology of Tribolium castaneum: Aggregation pheromones hasten awakening | News | Science Japan [sj.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
Synthesis of 4,5-Dimethyldecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 4,5-dimethyldecanal, a saturated aliphatic aldehyde. The proposed synthesis is a multi-step process designed for laboratory-scale production, focusing on robust and well-established chemical transformations. This document provides detailed experimental protocols, quantitative data estimates, and visual representations of the reaction pathways and mechanisms to aid researchers in the synthesis of this and structurally related molecules.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach involving the oxidation of a primary alcohol, which can be constructed via a Grignard reaction.
Diagram of the Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves two main stages:
-
Step 1: Grignard Reaction - The carbon skeleton is assembled by the reaction of propylmagnesium bromide with 2,3-dimethylheptanal to form the secondary alcohol, 4,5-dimethyldecan-1-ol.
-
Step 2: Oxidation - The resulting primary alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is proposed for its high selectivity and mild reaction conditions.[1][2]
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyldecan-1-ol via Grignard Reaction
This procedure details the formation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with 2,3-dimethylheptanal.
Reaction Scheme:
Caption: Synthesis of 4,5-Dimethyldecan-1-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 | Activated |
| 1-Bromopropane | 123.00 | 12.3 g (8.9 mL) | 0.10 | Dry |
| 2,3-Dimethylheptanal | 142.24 | 12.8 g | 0.09 | Dry |
| Anhydrous diethyl ether | 74.12 | 200 mL | - | - |
| Saturated NH4Cl (aq) | - | 100 mL | - | - |
| Anhydrous MgSO4 | 120.37 | - | - | For drying |
Procedure:
-
Preparation of the Grignard Reagent:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
The flask is charged with magnesium turnings (2.67 g, 0.11 mol).
-
A solution of 1-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Approximately 5 mL of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (visible by the formation of bubbles and a cloudy appearance), the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.
-
-
Reaction with Aldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 2,3-dimethylheptanal (12.8 g, 0.09 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,5-dimethyldecan-1-ol.
-
Expected Yield: Based on similar Grignard reactions, a yield of 70-85% is expected for the crude product.[3][4] Further purification can be achieved by vacuum distillation.
Step 2: Oxidation of 4,5-Dimethyldecan-1-ol to this compound
This procedure details the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).
Reaction Scheme:
Caption: Oxidation of 4,5-Dimethyldecan-1-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4,5-Dimethyldecan-1-ol | 186.34 | 11.2 g | 0.06 | From Step 1 |
| Dess-Martin Periodinane (DMP) | 424.14 | 28.0 g | 0.066 | 1.1 equivalents |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Dry |
| Saturated NaHCO3 (aq) | - | 100 mL | - | - |
| Sodium thiosulfate (Na2S2O3) | 158.11 | - | - | 10% aqueous solution |
| Anhydrous MgSO4 | 120.37 | - | - | For drying |
Procedure:
-
Reaction Setup:
-
A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with 4,5-dimethyldecan-1-ol (11.2 g, 0.06 mol) and 200 mL of dry dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
-
Oxidation:
-
Dess-Martin periodinane (28.0 g, 0.066 mol) is added to the stirred solution in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
The reaction is quenched by the addition of 100 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
The mixture is stirred vigorously for 15-20 minutes until the layers become clear.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, taking care to avoid excessive heating to prevent volatilization of the aldehyde product.
-
Expected Yield: Dess-Martin oxidations typically provide high yields, in the range of 85-95%.[5][6] The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Theoretical Yield (g) | Expected Yield Range (%) | Expected Yield (g) |
| 1 | 2,3-Dimethylheptanal | 4,5-Dimethyldecan-1-ol | 16.8 | 70 - 85 | 11.8 - 14.3 |
| 2 | 4,5-Dimethyldecan-1-ol | This compound | 11.1 | 85 - 95 | 9.4 - 10.5 |
| Overall | 2,3-Dimethylheptanal | This compound | 12.8 | 59.5 - 80.8 | 7.6 - 10.3 |
Signaling Pathways and Experimental Workflows
Overall Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of the Grignard Reaction
Caption: Mechanism of the Grignard reaction step.
Mechanism of the Dess-Martin Oxidation
Caption: Mechanism of the Dess-Martin oxidation step.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a Grignard reaction allows for the efficient construction of the carbon backbone, while the Dess-Martin oxidation ensures a high-yield conversion of the intermediate alcohol to the final aldehyde product under mild conditions. This technical guide serves as a comprehensive resource for researchers undertaking the synthesis of this and related aliphatic aldehydes. Careful execution of the described protocols and adherence to anhydrous reaction conditions are critical for achieving the desired outcomes.
References
- 1. Dess–Martin Periodinane [merckmillipore.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Unraveling the Synthesis of a Pheromone Analogue: A Technical Guide to the Putative Biosynthetic Pathway of 4,5-Dimethyldecanal
Disclaimer: As of late 2025, the biosynthetic pathway for 4,5-dimethyldecanal has not been elucidated in published scientific literature. This technical guide therefore presents a putative pathway based on the well-documented biosynthesis of its structural isomer, 4,8-dimethyldecanal, the aggregation pheromone of the red flour beetle (Tribolium castaneum). The experimental methodologies and foundational biochemical principles detailed herein are directly applicable to the future study of this compound and other branched-chain fatty acid-derived semiochemicals.
Executive Summary
Insect pheromones, particularly those with branched alkyl chains, represent a diverse class of signaling molecules with complex biosynthetic origins. While the specific pathway for this compound remains unknown, extensive research on the analogous compound, 4,8-dimethyldecanal, in Tribolium castaneum has revealed a modified fatty acid synthase (FAS) pathway. This pathway utilizes unconventional precursors, namely propionate, in addition to the standard acetate units, to generate the characteristic methyl branches. This guide provides a comprehensive overview of the proposed biosynthetic route, detailed experimental protocols for its investigation, and quantitative data from studies on its 4,8-isomer, offering a robust framework for researchers, scientists, and drug development professionals.
Proposed Biosynthetic Pathway of Dimethyldecanals
The biosynthesis of branched-chain aldehydes like this compound is hypothesized to originate from the fatty acid synthesis pathway, incorporating methyl branches through the substitution of acetate with propionate units.
The proposed pathway for a dimethyldecanal structure involves the sequential condensation of acetate and propionate units, followed by reduction and release of the final aldehyde product. The specific positioning of the methyl groups at the C4 and C5 positions would necessitate a precise sequence of precursor incorporation by the fatty acid synthase complex.
Caption: Putative biosynthetic pathway for this compound via a modified fatty acid synthase (FAS) pathway.
Quantitative Data from 4,8-Dimethyldecanal Biosynthesis
The following tables summarize quantitative findings from studies on 4,8-dimethyldecanal biosynthesis, which serve as a valuable reference for planning future investigations into this compound.
| Precursor (Labeled) | Incorporation into 4,8-Dimethyldecanal | Reference |
| [1-¹³C]Acetate | Observed | [1] |
| [1-¹³C]Propionate | Observed | [1] |
| [¹³C]Mevalonolactone | Not Observed | [1] |
| Inhibitor | Effect on 4,8-Dimethyldecanal Production | Pathway Targeted | Reference |
| Mevastatin | No significant inhibition | Mevalonate Pathway | [1] |
| 2-Octynoic Acid | Significant inhibition | Fatty Acid Pathway | [1] |
Experimental Protocols
The elucidation of the 4,8-dimethyldecanal biosynthetic pathway relied on a combination of in vivo labeling studies and inhibitor assays. These protocols are directly transferable to the study of this compound.
In Vivo Isotopic Labeling
Objective: To identify the primary metabolic precursors of the target molecule.
Methodology:
-
Preparation of Labeled Substrates: Synthesize or procure isotopically labeled putative precursors, such as [¹³C]-acetate, [¹³C]-propionate, and [²H]-labeled fatty acids.
-
Administration to Insects: Incorporate the labeled substrates into the diet of the insects. For T. castaneum, this is typically done by treating flour with the substrate of interest.
-
Volatile Collection: After a designated feeding period, collect the volatiles emitted by the insects. This is often achieved through aeration of a chamber containing the insects and trapping the volatiles on a suitable adsorbent material.
-
Analysis: Elute the trapped volatiles and analyze them using gas chromatography-mass spectrometry (GC-MS) to detect the incorporation of the isotopic label into the target molecule.
Pathway Inhibitor Assays
Objective: To differentiate between potential biosynthetic routes (e.g., fatty acid vs. mevalonate pathway).
Methodology:
-
Selection of Inhibitors: Choose inhibitors that specifically target key enzymes in the pathways of interest. For example, mevastatin for the mevalonate pathway and 2-octynoic acid for the fatty acid pathway.
-
Inhibitor Administration: Administer the inhibitors to the insects, typically through their diet.
-
Pheromone Production Measurement: After a set period, collect and quantify the production of the target pheromone using GC-MS.
-
Comparison: Compare the pheromone production in inhibitor-treated insects to that of control groups to determine the effect of the inhibitor.
Caption: A generalized experimental workflow for the elucidation of an insect pheromone biosynthetic pathway.
Signaling and Regulation
The production of aggregation pheromones in many insects is regulated by hormones, most notably Juvenile Hormone (JH). In T. castaneum, topical application of JH III has been shown to influence the production of 4,8-dimethyldecanal.[1] It is plausible that the biosynthesis of other related pheromones, including a putative this compound, would be under similar hormonal control.
Caption: A simplified diagram of the hormonal regulation of pheromone biosynthesis by Juvenile Hormone III.
Conclusion and Future Directions
While the biosynthetic pathway of this compound remains to be formally described, the extensive research on its isomer, 4,8-dimethyldecanal, provides a robust and experimentally validated framework for its future investigation. The key to unraveling this pathway will be the application of isotopic labeling and inhibitor studies, coupled with modern transcriptomic and proteomic approaches to identify the specific enzymes involved in the fatty acid synthase complex and subsequent reductive steps. Understanding the biosynthesis of this and other branched-chain pheromones not only advances our fundamental knowledge of insect biochemistry but also opens avenues for the development of novel pest management strategies.
References
An In-depth Technical Guide to the Isomers of 4,5-Dimethyldecanal
Introduction to 4,5-Dimethyldecanal and its Isomers
This compound is a branched-chain aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1][2][3][4] Its structure consists of a ten-carbon chain (decanal) with methyl groups at the 4th and 5th positions. The presence of chiral centers in its structure gives rise to multiple stereoisomers. Understanding the specific properties and synthesis of each isomer is crucial for applications in fields such as chemical ecology, where stereochemistry often dictates biological activity, as seen in the case of the insect pheromone 4,8-dimethyldecanal.[5][6][7]
Isomers are molecules that have the same molecular formula but different arrangements of atoms. They can be broadly categorized into constitutional isomers and stereoisomers.[8]
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For C₁₂H₂₄O, numerous constitutional isomers exist, including other isomeric aldehydes, ketones, cyclic ethers, and unsaturated alcohols.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Stereoisomers of this compound arise from the presence of two chiral centers at positions 4 and 5.
Stereoisomers of this compound
The structure of this compound possesses two chiral centers (stereocenters) at carbons 4 and 5. The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(4R, 5R)-4,5-dimethyldecanal
-
(4S, 5S)-4,5-dimethyldecanal
-
(4R, 5S)-4,5-dimethyldecanal
-
(4S, 5R)-4,5-dimethyldecanal
Enantiomers are non-superimposable mirror images of each other. The pairs of enantiomers for this compound are:
-
(4R, 5R) and (4S, 5S)
-
(4R, 5S) and (4S, 5R)
Diastereomers are stereoisomers that are not mirror images of each other. For example, (4R, 5R)-4,5-dimethyldecanal is a diastereomer of (4R, 5S)-4,5-dimethyldecanal and (4S, 5R)-4,5-dimethyldecanal.
Visualization of Stereoisomer Relationships
Quantitative Data (Illustrative)
The following table summarizes expected, but not experimentally confirmed, physical and spectroscopic data for the isomers of this compound, based on known values for similar C12 aldehydes.
| Property | (4R, 5R) | (4S, 5S) | (4R, 5S) | (4S, 5R) |
| Molecular Weight ( g/mol ) | 184.32 | 184.32 | 184.32 | 184.32 |
| Boiling Point (°C at 760 mmHg) | ~235 | ~235 | ~235 | ~235 |
| Density (g/cm³) | ~0.82 | ~0.82 | ~0.82 | ~0.82 |
| Refractive Index | ~1.427 | ~1.427 | ~1.427 | ~1.427 |
| Optical Rotation [α]D | Positive | Negative | Varies | Varies |
| 1H NMR (ppm, CDCl₃) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) |
| 13C NMR (ppm, CDCl₃) | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region |
| IR (cm⁻¹) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) |
Potential Synthesis and Experimental Protocols
The synthesis of specific stereoisomers of this compound would likely involve a stereoselective approach, starting from chiral precursors. A plausible retrosynthetic analysis suggests disconnection at the C5-C6 bond, allowing for the coupling of two chiral fragments. An illustrative synthetic workflow is presented below.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Illustrative)
This protocol is adapted from the synthesis of 4,8-dimethyldecanal and is presented as a general guideline.[5][6]
Step 1: Synthesis of a Chiral Grignard Reagent (e.g., from (S)-2-methyl-1-bromobutane)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in dry tetrahydrofuran (THF).
-
Add a solution of (S)-2-methyl-1-bromobutane (1.0 eq) in dry THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction with a Chiral Epoxide
-
In a separate flask, dissolve a suitable chiral epoxide (e.g., (R)-1,2-epoxyhexane) (1.0 eq) in dry THF.
-
Cool the epoxide solution to -78 °C in a dry ice/acetone bath.
-
Add a catalytic amount of a copper salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄) (0.05 eq).
-
Slowly add the prepared Grignard reagent to the cooled epoxide solution via a cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 3: Oxidation to the Aldehyde
-
Dissolve the alcohol intermediate from the previous step in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound isomer.
Potential Biological Activity
While the specific biological activity of this compound is uncharacterized, aldehydes with similar structures are known to have various biological roles.
-
Pheromones: As seen with the structurally related 4,8-dimethyldecanal, which acts as an aggregation pheromone for flour beetles, it is plausible that isomers of this compound could have pheromonal or kairomonal activity in certain insect species.[5][6][7]
-
Antimicrobial Activity: Some long-chain aldehydes, such as dodecanal and pentadecanal, have demonstrated antimicrobial and antifungal properties.[9][10] The isomers of this compound could potentially exhibit similar activities.
-
Flavor and Fragrance: Many aldehydes are used as flavoring agents and fragrance components in the food and cosmetic industries.[1] The specific odor profile of each this compound isomer would likely be distinct.
Further research, including synthesis of the individual stereoisomers and subsequent bioassays, would be necessary to elucidate the specific biological functions of this compound.
References
- 1. Cas 75983-36-7,4,8-dimethyldecanal | lookchem [lookchem.com]
- 2. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 3. 4,8-Dimethyldecanal | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,8-Dimethyldecanal | 75983-36-7 | Benchchem [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 4,5-Dimethyldecanal
Introduction
4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde. Its molecular structure, consisting of a ten-carbon chain with methyl groups at the 4th and 5th positions and a terminal aldehyde group, dictates its physicochemical properties. These properties are crucial for its behavior in various chemical and biological systems, influencing factors such as volatility, solubility, and reactivity. Due to the limited availability of experimental data for this compound, this document leverages data from its close analogues, 4,5-dimethyldecane (the corresponding alkane) and 4,8-dimethyldecanal (an isomeric aldehyde), to provide a comparative analysis.
Comparative Physical Properties
The following table summarizes the available quantitative data for this compound and its analogues. It is important to note that the properties for this compound are predicted, while the data for the analogues are a mix of experimental and estimated values.
| Property | This compound (Predicted) | 4,5-Dimethyldecane (Analogue) | 4,8-Dimethyldecanal (Analogue) |
| Molecular Formula | C₁₂H₂₄O | C₁₂H₂₆ | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol | 170.33 g/mol [1] | 184.32 g/mol [2][3] |
| CAS Number | Not Found | 17312-46-8[1][4] | 75983-36-7[2] |
| Boiling Point | No Data | No Experimental Data Found | 235.5 °C at 760 mmHg[5] |
| Melting Point | No Data | -50.8 °C (estimate)[6] | No Data |
| Density | No Data | No Experimental Data Found | 0.82 g/cm³[5] |
| Refractive Index | No Data | No Experimental Data Found | 1.427[5] |
| Solubility | No Data | Insoluble in water[7] | Limited solubility in water; soluble in polar organic solvents like ethanol and diethyl ether[2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds like this compound and its analogues.
3.1. Boiling Point Determination (Capillary Method using Thiele Tube)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating mantle or Bunsen burner, and a suitable bath liquid (e.g., mineral oil).
-
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is clamped inside a Thiele tube containing the bath liquid, ensuring the heat is distributed evenly.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][8]
-
3.2. Density Measurement (Digital Density Meter)
Density is the mass per unit volume of a substance. The use of a digital density meter is a modern and accurate method.
-
Apparatus: A digital density meter based on the oscillating U-tube principle.
-
Procedure:
-
The instrument is calibrated using a standard of known density, typically dry air and distilled water.
-
The sample is injected into the measuring cell (the oscillating U-tube), ensuring no air bubbles are present.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used to calculate the density of the sample, which is then displayed. This method is in accordance with standards such as ASTM D4052.[1][5][9]
-
3.3. Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material.
-
Apparatus: Abbe refractometer, a monochromatic light source (e.g., sodium lamp), and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard with a known refractive index, such as distilled water.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and the temperature is allowed to stabilize, typically to 20°C, by circulating water from the water bath.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the measurement knob is adjusted until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.
-
The refractive index is then read directly from the instrument's scale.[2]
-
3.4. Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Apparatus: Test tubes, vortex mixer (optional), and a set of solvents.
-
Procedure:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.75 mL) is added in portions.
-
After each addition, the test tube is vigorously shaken or vortexed.
-
The substance is considered soluble if it completely dissolves to form a clear solution. If the substance does not dissolve, it is considered insoluble. The process can be repeated with different solvents to determine the solubility profile.[6][10]
-
Biological Context and Signaling Pathways
While specific signaling pathways for this compound have not been identified, the biological activities of related long-chain aliphatic aldehydes and branched-chain alkanes can provide some context.
Long-chain aliphatic aldehydes are known to be involved in various metabolic processes. Some have demonstrated antimicrobial activity against human pathogens.[11] They are produced during the catabolism of lipids such as fatty alcohols and sphingolipids.[12] However, aldehydes are also known to be cytotoxic and can affect the function of DNA and proteins if their levels are not properly regulated within cells.[13]
Branched-chain alkanes , on the other hand, are generally less biologically active and are primarily components of lipids and waxes. They do not typically participate directly in cell signaling. It is important to distinguish them from branched-chain amino acids (BCAAs), which are well-known to be involved in stimulating protein synthesis through the mTOR signaling pathway.[14]
The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound.
Caption: A flowchart of the experimental workflow.
Conclusion
This technical guide provides a summary of the known and predicted physical properties of this compound, supplemented with data from its close analogues, 4,5-dimethyldecane and 4,8-dimethyldecanal. The inclusion of detailed, standard experimental protocols offers a practical framework for researchers to determine these properties in their own laboratories. While the direct biological role of this compound is not yet elucidated, the context provided by related compounds suggests potential areas for future investigation. The lack of extensive experimental data highlights an opportunity for further research into the physicochemical characteristics of this and other branched-chain aldehydes.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chem.ws [chem.ws]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. store.astm.org [store.astm.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. academic.oup.com [academic.oup.com]
- 12. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dimethyldecanal: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4,5-dimethyldecanal, a branched-chain aliphatic aldehyde. While specific experimental data and signaling pathways for this compound are not extensively documented in publicly available literature, this document extrapolates information from closely related analogs, such as 4,8-dimethyldecanal, to provide a foundational understanding for future research and development.
Core Molecular Data
A fundamental characteristic of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in experimental settings. The molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H24O | PubChemLite[1] |
| Monoisotopic Mass | 184.18271 Da | PubChemLite[1] |
| Predicted XlogP | 4.3 | PubChemLite[1] |
Table 1: Physicochemical Properties of this compound.
It is important to note that the related compound, 4,8-dimethyldecanal, has a molecular weight of 184.32 g/mol .[2][3] This value is consistent with the molecular formula C12H24O.
Potential Research Applications and Extrapolated Experimental Protocols
While direct experimental protocols for this compound are scarce, the methodologies applied to its structural isomer, 4,8-dimethyldecanal, offer a valuable blueprint for investigation. 4,8-Dimethyldecanal is recognized as an aggregation pheromone in the red flour beetle, Tribolium castaneum.[2] Research in this area provides a framework for exploring the potential biological activities of this compound.
Hypothetical Experimental Workflow for Investigating Biological Activity:
The following diagram outlines a potential workflow for characterizing the biological effects of this compound, drawing inspiration from pheromone research.
References
A Comprehensive Technical Review of 4,5-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde for which detailed scientific literature is sparse. However, by examining structurally related long-chain aldehydes, particularly those with demonstrated biological activity as insect pheromones, we can infer its physicochemical properties, potential biological significance, and plausible synthetic and analytical methodologies. This technical guide provides a comprehensive overview of this compound, drawing on data from analogous compounds to present its likely characteristics. The document details potential synthetic routes, predicted spectroscopic data, and a hypothesized role in chemical communication, supported by a review of insect olfactory signaling pathways. All quantitative data are summarized in tables, and key experimental protocols are provided. Diagrams illustrating a proposed synthetic workflow and a representative signaling pathway are included to facilitate understanding.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₂₄O | - |
| Molecular Weight | 184.32 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on analogous aldehydes.[3][6][7] |
| Boiling Point | ~240-250 °C at 760 mmHg | Estimated based on dodecanal (257 °C) and the effect of branching.[4] |
| Melting Point | < 12 °C | Expected to be lower than dodecanal (12 °C) due to branching.[4] |
| Density | ~0.83 g/cm³ | Similar to dodecanal.[4] |
| Refractive Index | ~1.435 at 20°C | Similar to dodecanal.[6] |
| Solubility | Insoluble in water; soluble in organic solvents. | Typical for long-chain aldehydes.[3][5] |
Spectroscopic Data (Predicted)
The spectroscopic characteristics of this compound can be predicted based on the known spectral data of other aliphatic and branched aldehydes.[1][10][11][12][13][14]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Signals |
| ¹H NMR | δ (ppm): 9.7 (t, 1H, -CHO), 2.4 (m, 2H, -CH₂-CHO), 0.8-1.6 (m, aliphatic protons) |
| ¹³C NMR | δ (ppm): ~203 (-CHO), ~41 (-CH₂-CHO), 11-40 (aliphatic carbons) |
| IR (Infrared) | ν (cm⁻¹): ~2920 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1727 (C=O stretch) |
| Mass Spec. (MS) | m/z: 184 (M⁺, likely weak), M-1 (183), M-18 (H₂O loss), M-28 (ethylene loss), M-43, M-44 (McLafferty rearrangement), prominent fragments at m/z 43, 57, 70, 85.[1][10] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for aldehyde synthesis. Two plausible routes are outlined below.
Experimental Protocol 1: Wittig Reaction followed by Hydroboration-Oxidation
This two-step sequence allows for the construction of the carbon skeleton and subsequent conversion to the aldehyde.
Step 1: Wittig Reaction
-
Preparation of the Phosphonium Ylide: React an appropriate alkyl halide (e.g., 1-bromo-2,3-dimethylheptane) with triphenylphosphine to form the phosphonium salt. Treat the phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) to generate the ylide.[15][16][17][18][19]
-
Reaction with Acrolein: Add acrolein to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, a diene, is purified by column chromatography.
Step 2: Hydroboration-Oxidation
-
Hydroboration: Dissolve the diene in anhydrous THF and add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C. Stir the reaction at room temperature for several hours.
-
Oxidation: Cool the reaction to 0 °C and add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Work-up and Purification: After stirring, extract the product with an organic solvent. The crude this compound is then purified by column chromatography.
Experimental Protocol 2: Hydroformylation of a Branched Alkene
Hydroformylation (or the oxo process) introduces a formyl group and a hydrogen atom across a double bond.
-
Alkene Synthesis: Synthesize the precursor alkene, 4,5-dimethyl-1-nonene, through a suitable method such as a Grignard reaction followed by dehydration.
-
Catalyst Preparation: In a high-pressure reactor, dissolve a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a phosphine ligand in an appropriate solvent under an inert atmosphere.[9][20][21][22][23][24][25]
-
Hydroformylation Reaction: Introduce the alkene into the reactor. Pressurize the reactor with a mixture of carbon monoxide and hydrogen (synthesis gas) and heat to the desired temperature (e.g., 80-120 °C).
-
Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess gas. The product, this compound, is isolated from the reaction mixture and purified by distillation or chromatography.
Biological Activity and Signaling Pathway
Long-chain branched aldehydes are known to function as aggregation or sex pheromones in various insect species. For instance, 4,8-dimethyldecanal is an aggregation pheromone for the red flour beetle, Tribolium castaneum.[1][26] It is plausible that this compound could have a similar biological role in other insect species.
The detection of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs).[2][21][27][28][29][30][31][32][33][34] This binding event can trigger a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and results in a behavioral response.[24][35][36][37][38] While the precise mechanisms are still under investigation and can vary between species, a common pathway involves G-protein coupled receptors (GPCRs).[2][27][28][29][30]
Potential Applications
Given the likely role of this compound as a semiochemical, its primary applications would be in the field of chemical ecology and pest management.
-
Pest Management: If identified as a pheromone for a specific pest species, it could be used in traps for monitoring population levels or for mass trapping to reduce pest numbers. It could also potentially be used in mating disruption strategies.
-
Research Tool: As a synthetic analog of naturally occurring pheromones, it could be used in research to study the structure-activity relationships of insect odorant receptors.
-
Drug Development: While less direct, understanding the interactions between pheromones and their receptors can provide insights into the design of novel insect repellents or attractants that target the olfactory system.
Conclusion
Although specific data on this compound is limited, a comprehensive understanding of its likely properties and biological role can be constructed by analogy to related long-chain branched aldehydes. This technical guide provides a framework for its synthesis, characterization, and potential application as a semiochemical. Further research is needed to isolate or synthesize this compound and empirically determine its properties and biological activity, which could open up new avenues in pest management and our understanding of insect chemical communication.
References
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- 6. ScenTree - Aldehyde C-12 Lauric (CAS N° 112-54-9) [scentree.co]
- 7. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. LAURYL ALDEHYDE(Dodecanal) - Ataman Kimya [atamanchemicals.com]
- 9. Dodecanal [webbook.nist.gov]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. US9695098B2 - Hydroformylation process - Google Patents [patents.google.com]
- 21. Olfactory receptor neuron - Wikipedia [en.wikipedia.org]
- 22. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0308716) [np-mrd.org]
- 23. pure.mpg.de [pure.mpg.de]
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- 28. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]
- 31. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 33. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 34. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Investigating chemoreception and behavioural responses of Tetranychus urticae (Trombidiformes: Tetranychidae) to organic acids, aldehydes and essential oil components [frontiersin.org]
- 36. Behavioral responses to aliphatic aldehydes can be predicted from known electrophysiological responses of mitral cells in the olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4,5-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde. While specific research on this particular isomer is limited, it belongs to a class of compounds that are often studied as flavor and aroma components in food, as well as semiochemicals, such as pheromones, in insects. The analytical determination of this compound is crucial for understanding its biological role, quantifying its presence in various matrices, and for quality control in relevant industries.
These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for volatile and semi-volatile aldehydes and related branched-chain compounds.
Analytical Methodologies
The primary analytical technique for the determination of this compound is Gas Chromatography (GC) coupled with a suitable detector, most commonly a Mass Spectrometer (MS) for definitive identification and a Flame Ionization Detector (FID) for quantification. Due to its volatility, sample preparation methods such as headspace sampling and solid-phase microextraction (SPME) are highly effective. For trace-level analysis, derivatization can be employed to enhance sensitivity and chromatographic performance.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This technique is ideal for the analysis of volatile compounds like this compound in liquid or solid samples. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects.
a. Experimental Protocol: Static Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
For solid matrices, addition of a small amount of distilled water can aid in the release of volatiles.
-
Add a known amount of an appropriate internal standard (e.g., a non-naturally occurring odd-chain aldehyde or a deuterated analog) for quantitative analysis.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 80°C) for a defined time (e.g., 20 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
b. Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | Estimated in the low µg/kg range |
| Limit of Quantification (LOQ) | Estimated in the mid-to-high µg/kg range |
| **Linearity (R²) | > 0.99 (with appropriate calibration) |
| Precision (%RSD) | < 15% |
Note: These are typical performance characteristics and should be determined experimentally for each matrix.
Solid-Phase Microextraction (SPME) GC-MS
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample. It is highly sensitive and suitable for trace analysis.
a. Experimental Protocol: Headspace SPME GC-MS
-
Sample Preparation:
-
Prepare the sample in a sealed vial as described for HS-GC-MS.
-
Addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of the analyte.
-
-
SPME Extraction:
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the sample vial.
-
Extraction is typically performed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot GC injector.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes.
-
The GC-MS parameters are similar to those used for HS-GC-MS.
-
b. Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | Estimated in the ng/kg to low µg/kg range |
| Limit of Quantification (LOQ) | Estimated in the low-to-mid µg/kg range |
| **Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 10% |
Derivatization for Enhanced Sensitivity
For very low concentrations of this compound, derivatization can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative that can be analyzed with high sensitivity by GC with an Electron Capture Detector (ECD) or by GC-MS.
a. Experimental Protocol: PFBHA Derivatization
-
Sample Extraction:
-
Extract the analyte from the sample matrix using an appropriate solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract to a small volume.
-
-
Derivatization Reaction:
-
To the extract, add a solution of PFBHA in a suitable solvent.
-
The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for 1-2 hours.
-
-
Cleanup and Analysis:
-
The reaction mixture may require a cleanup step, such as passing it through a silica gel cartridge, to remove excess reagent.
-
Analyze the derivatized sample by GC-MS or GC-ECD.
-
Signaling Pathways and Experimental Workflows
While no specific signaling pathways for this compound have been described in the literature, branched-chain aldehydes are known to act as pheromones in some insect species. The following diagram illustrates a generalized workflow for pheromone identification and a hypothetical signaling pathway for its reception.
Caption: Experimental workflow for the identification and bioassay of a putative pheromone like this compound.
Caption: A generalized and hypothetical signaling pathway for the reception of an insect pheromone.
Conclusion
The analytical methods outlined provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For definitive identification, GC-MS is indispensable. For enhanced sensitivity, especially at trace levels, SPME or derivatization techniques are recommended. The provided diagrams offer a visual representation of the experimental logic and a potential biological context for this compound. As with any analytical procedure, method validation is essential to ensure accurate and reliable results.
Application Note: Quantitative Analysis of 4,5-Dimethyldecanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 4,5-Dimethyldecanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers in various fields, including flavor and fragrance analysis, environmental science, and metabolomics. The provided protocols are based on established methods for the analysis of volatile aldehydes and can be adapted for specific matrices.
Introduction
This compound is a branched-chain aldehyde that may be of interest as a flavor or fragrance compound, or as a biomarker in biological or environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such volatile and semi-volatile organic compounds.[1][2] This method offers high sensitivity, selectivity, and the ability to provide structural information for unambiguous compound identification. This document provides a detailed protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common sample types.
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples: [1]
-
To 5 mL of the aqueous sample, add 2 mL of a suitable volatile organic solvent such as dichloromethane or hexane.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (top) layer to a clean glass vial.
-
Concentrate the extract under a gentle stream of nitrogen gas if necessary.[3]
-
Reconstitute the dried extract in a known volume of a GC-compatible solvent (e.g., hexane) for analysis.
b) Solid Phase Extraction (SPE) for Cleaner Samples: [1]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.
-
Elute the analyte with 2 mL of dichloromethane.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a GC-compatible solvent.
c) Headspace Sampling for Volatile Analysis in Solid or Liquid Matrices: [2]
-
Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.[2]
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Directly inject a known volume of the headspace gas into the GC-MS system using a gas-tight syringe or an automated headspace sampler.[2][4]
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Analysis and Quantification
-
Identification: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by matching the retention time with that of a pure standard.
-
Quantification: For quantitative analysis, an internal standard method is recommended.[5] A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a homologous aldehyde.
-
Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method.[5]
Data Presentation
Predicted Quantitative Data for this compound
The following table summarizes the predicted quantitative data for this compound based on its chemical structure and general principles of mass spectrometry. Experimental values should be determined using a pure standard.
| Parameter | Predicted Value | Source |
| Molecular Formula | C12H24O | PubChem |
| Molecular Weight | 184.32 g/mol | PubChem |
| Monoisotopic Mass | 184.1827 Da | PubChem[6] |
| Kovats Retention Index (non-polar column) | ~1300 - 1400 | Estimated based on related compounds |
| Predicted Major Mass Fragments (m/z) | 41, 57, 71, 85, 99, 113, 127, 141, 156, 169 | Based on typical aldehyde fragmentation |
| Predicted Collision Cross Section ([M+H]+) | 148.7 Ų | PubChemLite[6] |
| Predicted Collision Cross Section ([M+Na]+) | 153.4 Ų | PubChemLite[6] |
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and adaptable protocol for the quantitative analysis of this compound by GC-MS. The outlined procedures for sample preparation, instrumentation, and data analysis are based on established scientific principles and can be tailored to meet the specific needs of the researcher. The successful application of this method will enable accurate and reliable quantification of this compound in a variety of matrices.
References
Application Notes and Protocols for the Purification of 4,5-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,5-Dimethyldecanal, a branched-chain aliphatic aldehyde. The purification of aldehydes can be challenging due to their susceptibility to oxidation to carboxylic acids and potential for polymerization. The methods outlined below are designed to effectively remove common impurities such as the corresponding alcohol (4,5-dimethyldecanol), the carboxylic acid (4,5-dimethyldecanoic acid), and other reaction byproducts.
The selection of the most appropriate purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the aldehyde. The following protocols describe three common and effective techniques: silica gel column chromatography, purification via bisulfite adduct formation, and vacuum distillation.
Data Presentation
The following table summarizes the applicability and expected outcomes of the described purification methods for this compound.
| Purification Method | Primary Impurities Removed | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Alcohols, Carboxylic Acids, Polar Byproducts | >95% | Small to Medium (mg to g) | Good separation of compounds with different polarities. | Can be time-consuming; potential for aldehyde decomposition on acidic silica gel.[1] |
| Bisulfite Adduct Formation | Non-aldehydic organic compounds | >98% | Small to Large (mg to kg) | Highly selective for aldehydes; high purity achievable.[1][2][3][4][5] | Involves chemical modification and regeneration; may not be suitable for base-sensitive compounds. |
| Vacuum Distillation | Non-volatile or less-volatile impurities, some isomeric impurities | >90-99% (depending on impurity boiling points) | Medium to Large (g to kg) | Effective for removing impurities with significantly different boiling points; suitable for large quantities.[6][7] | Requires specialized equipment; not effective for separating compounds with close boiling points; risk of decomposition at high temperatures.[6][7] |
Experimental Protocols
Silica Gel Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). Aldehydes are moderately polar and can be effectively separated from more polar impurities like alcohols and carboxylic acids, and less polar impurities.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Pentane)
-
Diethyl ether (or Ethyl acetate)
-
Triethylamine (optional, for neutralizing silica gel)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. For every 1 g of crude product, use approximately 25-50 g of silica gel.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane.[1] Gradually increase the polarity of the eluent by adding small percentages of diethyl ether (e.g., starting with 99:1 hexane:diethyl ether and increasing to 97:3).[1]
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC. The aldehyde will typically elute before more polar impurities like alcohols and acids.[1]
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Note on Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause decomposition of aldehydes. To mitigate this, the silica gel can be neutralized by preparing the slurry in a solvent containing 1% triethylamine, or the elution solvent can be pre-treated with triethylamine.[1]
Purification via Bisulfite Adduct Formation
This chemical purification method is highly specific for aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities by extraction. The pure aldehyde is then regenerated by treatment with a base.[2][3][4][5]
Materials:
-
Crude this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Adduct Formation: Dissolve the crude this compound in DMF or methanol in a flask.[3][4] Add an excess of saturated aqueous sodium bisulfite solution. Stir the mixture vigorously for 1-2 hours at room temperature. The reaction progress can be monitored by TLC.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add diethyl ether to extract any non-aldehydic, organic-soluble impurities. Shake the funnel and allow the layers to separate.
-
Separation: Drain the aqueous layer containing the bisulfite adduct into a clean flask. Discard the organic layer containing the impurities.
-
Aldehyde Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide solution with stirring until the evolution of gas (if any) ceases and the solution becomes basic.[1] This will regenerate the aldehyde, which will separate as an oily layer.
-
Product Extraction: Extract the regenerated aldehyde from the aqueous layer with fresh diethyl ether (perform 2-3 extractions).
-
Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified this compound.
Vacuum Distillation
For larger quantities of this compound, particularly if the impurities are significantly less volatile (e.g., polymers, salts) or more volatile, vacuum distillation is an effective purification method. This technique lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.[6][7]
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Protocol:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Sample Charging: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Evacuation: Slowly and carefully apply a vacuum to the system. The pressure should be reduced to a level where the aldehyde will boil at a temperature between 45°C and 180°C to minimize decomposition.[7]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: As the aldehyde boils, the vapor will rise, condense, and be collected in the receiving flask. Monitor the temperature of the vapor; a stable temperature reading during distillation indicates a pure fraction is being collected.
-
Completion: Once the majority of the aldehyde has distilled or the temperature begins to fluctuate significantly, stop the distillation.
-
Cooling and Venting: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for purification via bisulfite adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols for 4,8-Dimethyldecanal, a Pheromonal Analogue of 4,5-Dimethyldecanal
Application Notes for 4,8-Dimethyldecanal
Introduction: 4,8-Dimethyldecanal is the primary component of the aggregation pheromone of several species of flour beetles in the genus Tribolium, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Secreted by males, it attracts both males and females to food sources, leading to aggregation.[3][4] The natural pheromone is a blend of stereoisomers, with the (4R, 8R)-isomer being the most biologically active.[3][5][6]
Applications in Research and Pest Management:
-
Pest Monitoring and Control: Synthetic 4,8-dimethyldecanal is a key component in commercial traps used to monitor and manage populations of Tribolium species in stored product facilities like grain elevators, food processing plants, and warehouses.[5] Its use allows for early detection of infestations and can be integrated into pest management strategies to reduce the reliance on conventional insecticides.
-
Behavioral and Ecological Studies: As a well-defined semiochemical, 4,8-dimethyldecanal is an invaluable tool for studying insect behavior, chemical ecology, and neurobiology. It can be used to investigate olfactory-mediated orientation, aggregation behavior, and the neural mechanisms underlying pheromone perception.
-
Drug Discovery and Development (as a tool compound): While not a therapeutic agent itself, the signaling pathway and receptors involved in the perception of 4,8-dimethyldecanal in insects can serve as a model system for studying ligand-receptor interactions. This can be relevant for the development of novel, species-specific insect control agents that target the olfactory system.
Quantitative Data
The following tables summarize quantitative data on the biological activity of 4,8-Dimethyldecanal.
Table 1: Behavioral Response of Tribolium castaneum to Synthetic 4,8-Dimethyldecanal
| Dose per disk (ng) | Attractiveness (%) |
| 1.5 | 21.0 |
| 15 | 65.0 |
| 150 | 51.0 |
Data adapted from Suzuki, 1980.[2]
Table 2: Electroantennography (EAG) Response of Tribolium castaneum to 4,8-Dimethyldecanal
| Dilution (w/w in silicone oil) | Mean EAG Response (mV) |
| 10⁻⁶ | ~0.2 |
| 10⁻⁵ | ~0.4 |
| 10⁻⁴ | ~0.7 |
| 10⁻³ | ~1.1 |
| 10⁻² | ~1.5 |
Data interpretation from graphical representations in I-Ayil et al., 2022.
Experimental Protocols
Protocol 1: Synthesis of (4R, 8S)- and (4S, 8S)-4,8-Dimethyldecanal
This protocol describes a three-step synthesis of two stereoisomers of 4,8-dimethyldecanal, starting from commercially available chiral citronellols.[1]
Materials:
-
(R)-Citronellol or (S)-Citronellol
-
Chloroform (CHCl₃)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
(S)-(+)-1-bromo-2-methylbutane
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Lithium tetrachlorocuprate (Li₂CuCl₄) in THF (0.1 M)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Tosylation of Citronellol:
-
Dissolve (R)-Citronellol (2.0 g, 12.8 mmol) in chloroform (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add pyridine (2.0 mL, 25.6 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (3.65 g, 19.2 mmol) with constant stirring.
-
Allow the reaction to proceed for 3.5 hours at 0°C.
-
Quench the reaction by adding diethyl ether (50 mL) and water (10 mL).
-
Wash the organic layer successively with 10% HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by silica gel column chromatography (eluent: hexane/ethyl acetate 8:2) to yield the tosylate.
-
-
Grignard Coupling:
-
Prepare the Grignard reagent by reacting (S)-(+)-1-bromo-2-methylbutane (4.40 g, 29.0 mmol) with magnesium turnings (0.72 g) in dry THF (12 mL).
-
In a separate flask, dissolve the tosylate from the previous step (2.0 g, 7.2 mmol) in dry THF (12 mL) and cool to below -60°C.
-
Add the prepared Grignard reagent dropwise to the cooled tosylate solution with stirring.
-
Add a solution of Li₂CuCl₄ in THF (0.1 M, 0.37 mL) to the mixture.
-
Allow the reaction temperature to gradually rise to room temperature and stir overnight.
-
Pour the reaction mixture into a mixture of ice and saturated NH₄Cl solution and extract with diethyl ether.
-
Wash the ether extract with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo to obtain the hydrocarbon intermediate.
-
-
Ozonolysis:
-
Dissolve the hydrocarbon intermediate (1.0 g, 4.8 mmol) in a 2:1 mixture of methanol-dichloromethane (200 mL) and cool to -78°C.
-
Bubble ozone through the solution for 30 minutes.
-
Add dimethyl sulfide (10 mL) and stir the reaction mixture for 10 hours at room temperature.
-
Concentrate the mixture in vacuo and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate 7:3) to afford the final product, 4,8-dimethyldecanal.
-
Protocol 2: Behavioral Bioassay using a Four-Arm Olfactometer
This protocol is a general guideline for assessing the behavioral response of Tribolium castaneum to 4,8-dimethyldecanal using a four-arm olfactometer.
Materials:
-
Four-arm olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., a gas washing bottle with distilled water)
-
Odor source chambers
-
Tribolium castaneum adults (mixed-sex, 1-2 weeks old), starved for 24 hours
-
Synthetic 4,8-dimethyldecanal
-
Solvent (e.g., hexane or mineral oil)
-
Filter paper discs
Procedure:
-
Preparation of Odor Sources:
-
Prepare a serial dilution of 4,8-dimethyldecanal in the chosen solvent.
-
Apply a known amount of each dilution to a filter paper disc and place it in an odor source chamber.
-
Use a filter paper disc treated with solvent only as a control.
-
-
Olfactometer Setup:
-
Connect the air source to the four arms of the olfactometer through flow meters, ensuring an equal and constant airflow to each arm. The air should be purified by passing through an activated charcoal filter and humidified.
-
Connect the odor source chambers to the air inlets of the olfactometer arms. Typically, one arm will contain the pheromone stimulus, and the other three will contain the solvent control.
-
-
Bioassay:
-
Acclimatize the starved beetles to the experimental conditions (e.g., temperature, humidity, and light) for at least 30 minutes before the assay.
-
Introduce a single beetle into the central chamber of the olfactometer.
-
Observe the beetle's behavior for a set period (e.g., 10 minutes).
-
Record the time the beetle spends in each of the four arms and the central chamber. A choice is typically recorded when the beetle moves a certain distance into an arm.
-
Repeat the experiment with a new beetle for each replicate. A sufficient number of replicates (e.g., 20-30) should be performed for each concentration.
-
After each replicate, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors. Rotate the position of the treatment and control arms between replicates to avoid positional bias.
-
-
Data Analysis:
-
Analyze the data to determine if there is a significant preference for the arm containing the 4,8-dimethyldecanal compared to the control arms. Statistical tests such as a Chi-square test or a GLM can be used.
-
Visualizations
Synthesis of 4,8-Dimethyldecanal
Caption: Synthetic pathway for 4,8-Dimethyldecanal.
Experimental Workflow for Olfactometer Bioassay
Caption: Workflow for a four-arm olfactometer bioassay.
Biosynthetic Pathway of 4,8-Dimethyldecanal
Caption: Hypothesized biosynthetic pathway of 4,8-Dimethyldecanal.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchmap.jp [researchmap.jp]
- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,8-Dimethyldecanal as an Aggregation Pheromone in Tribolium
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The aggregation pheromone of Tribolium castaneum (the red flour beetle) and other related species is chemically identified as 4,8-dimethyldecanal , not 4,5-dimethyldecanal. These application notes and protocols are based on the scientifically established structure.
Introduction
The red flour beetle, Tribolium castaneum, is a significant pest of stored grain products worldwide.[1] Effective and environmentally sound pest management strategies are crucial for food security. Pheromone-based approaches, which utilize naturally occurring semiochemicals to monitor and control insect populations, offer a promising alternative to conventional pesticides.[1] The male-produced aggregation pheromone of T. castaneum, 4,8-dimethyldecanal (DMD), is a key semiochemical that attracts both males and females, making it a valuable tool for monitoring and potentially controlling this pest.[1][2]
These application notes provide a detailed overview of the role of 4,8-dimethyldecanal in Tribolium biology, along with comprehensive protocols for its study and application.
Data Presentation: Quantitative Analysis of 4,8-Dimethyldecanal
The following tables summarize key quantitative data related to the production and behavioral response to 4,8-dimethyldecanal in Tribolium castaneum.
Table 1: Production of 4,8-Dimethyldecanal by Tribolium castaneum
| Parameter | Value | Species | Sex | Comments | Reference |
| Pheromone Production Rate | Not explicitly quantified in reviewed literature | T. castaneum | Male | Production is known to be male-specific. | [1] |
| Key Stereoisomers | (4R,8R), (4R,8S), (4S,8R), (4S,8S) | T. castaneum | Male | The natural pheromone is a blend of these four stereoisomers. | |
| Most Active Stereoisomer | (4R,8R)-4,8-dimethyldecanal | T. castaneum | N/A | Elicits a response identical to the natural pheromone. | [1] |
| Synergistic Stereoisomer Mix | 8:2 ratio of (4R,8R) to (4R,8S) | T. castaneum | N/A | This mixture can be more attractive than the (4R,8R) isomer alone. | [2] |
| More Attractive Stereoisomer Mix | 4:4:1:1 ratio of (4R,8R)/(4R,8S)/(4S,8R)/(4S,8S) | T. castaneum | N/A | Shown to be more attractive than the 8:2 commercial blend. | [3] |
Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal
| Assay Type | Stimulus | Response Rate | Comments | Reference |
| Two-choice Olfactometer | 4,8-dimethyldecanal septum | Significant attraction for both sexes | Males and females were both attracted, with no significant difference in the number of responders between sexes. | [4] |
| Filter Paper Assay | 150 ng synthetic 4,8-dimethyldecanal | 51% attractancy | Racemic mixture of synthetic pheromone. | [5] |
| Filter Paper Assay | 15 ng isolated natural pheromone | 65.0% attractancy | Naturally produced pheromone blend. | [5] |
| Filter Paper Assay | 1.5 ng isolated natural pheromone | 21.0% attractancy | Demonstrates a dose-dependent response. | [5] |
Experimental Protocols
Detailed methodologies for key experiments related to the study of 4,8-dimethyldecanal are provided below.
Protocol 1: Collection of Tribolium Volatiles using Solid-Phase Microextraction (SPME)
This protocol is for the collection of airborne pheromones for subsequent analysis.
Materials:
-
Tribolium castaneum adults (2-4 weeks old)[6]
-
50 mL headspace vials with polypropylene caps and PTFE/silicone septa[7]
-
SPME device with a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[7]
-
Incubator or water bath set to 50°C[8]
-
GC-MS autosampler (optional, for automated analysis)
Procedure:
-
Place a known number of T. castaneum adults (e.g., 5) into a clean 50 mL headspace vial.[7]
-
Seal the vial with the cap and septum.
-
Pre-incubate the vial for 10 minutes at 50°C with agitation.[8]
-
Manually or using an autosampler, insert the SPME fiber through the septum into the headspace above the insects. Do not allow the fiber to touch the insects.
-
Expose the fiber to the headspace for a defined period (e.g., 30 minutes to 3 hours) at 50°C with agitation.[7][8]
-
Retract the fiber into the needle.
-
Immediately transfer the SPME fiber to the GC-MS injection port for thermal desorption and analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4,8-Dimethyldecanal
This protocol outlines the parameters for the identification and quantification of 4,8-dimethyldecanal.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5 (30 m x 0.53 mm x 0.25 µm) or similar non-polar column[9]
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]
-
Oven Temperature Program:
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[9]
-
Mass Range: Scan from m/z 40 to 450
-
Identification: The mass spectrum of 4,8-dimethyldecanal is characterized by a key fragment at m/z 140 (M+-44) resulting from a McLafferty rearrangement.[5] Other characteristic ions include m/z 57, 70, 85, 111, and 125.[9]
Protocol 3: Electroantennography (EAG) - Measuring Antennal Response
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Tribolium castaneum adult
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Reference and recording electrodes
-
Signal amplifier and data acquisition system
-
Charcoal-filtered and humidified air delivery system
-
Synthetic 4,8-dimethyldecanal standards of known concentrations
Procedure:
-
Excise the antenna from a live T. castaneum adult.
-
Mount the antenna between the recording and reference electrodes using conductive gel.
-
Deliver a constant stream of charcoal-filtered, humidified air over the antenna.
-
Prepare serial dilutions of synthetic 4,8-dimethyldecanal in a solvent such as hexane.
-
Apply a known volume of the pheromone solution to a filter paper strip and insert it into the air stream directed at the antenna.
-
Record the resulting depolarization of the antennal membrane as the EAG response.
-
Use a solvent blank as a negative control.
-
Normalize the responses to the pheromone against the response to a standard compound.
Protocol 4: Y-Tube Olfactometer Behavioral Bioassay
This protocol is for assessing the behavioral response (attraction or repulsion) of Tribolium to 4,8-dimethyldecanal.
Materials:
-
Glass Y-tube olfactometer (e.g., 20 cm stem, two 20 cm arms at a 75° angle)[10]
-
Air pump, charcoal filter, and humidifier[11]
-
Flow meters to regulate airflow (e.g., 200 mL/min in each arm)[10]
-
Odor source chambers[10]
-
Filter paper
-
Synthetic 4,8-dimethyldecanal
-
Tribolium castaneum adults, starved for a defined period
Procedure:
-
Set up the Y-tube olfactometer in a controlled environment with minimal air currents and under red light.[10]
-
Pump charcoal-filtered and humidified air through the two arms of the olfactometer at a constant rate.[11]
-
In one odor source chamber, place a filter paper treated with a known amount of synthetic 4,8-dimethyldecanal dissolved in a solvent (e.g., hexane).
-
In the other chamber, place a filter paper treated with the solvent only as a control.
-
Introduce a single adult T. castaneum at the base of the Y-tube stem.
-
Observe the beetle's choice of arm and record the first arm it enters and travels a set distance into (e.g., 5 cm).
-
A beetle that does not make a choice within a set time (e.g., 5 minutes) is recorded as a "no response".
-
After each trial, clean the olfactometer thoroughly with a solvent (e.g., acetone) and bake at a high temperature to remove any residual odors.[10]
-
Alternate the position of the pheromone and control arms between trials to avoid positional bias.
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Experimental Workflow
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4,8-Dimethyldecanal in Insect Traps
Introduction
While the specific compound 4,5-Dimethyldecanal did not yield specific results in the context of insect traps, a closely related and well-documented semiochemical, 4,8-Dimethyldecanal, serves as a potent aggregation pheromone for the red flour beetle (Tribolium castaneum), a significant pest of stored grain products.[1][2] This document will focus on the application of 4,8-Dimethyldecanal in insect traps for the monitoring and management of T. castaneum. These application notes and protocols are intended for researchers, scientists, and professionals involved in pest management and chemical ecology.
4,8-Dimethyldecanal: An Aggregation Pheromone
4,8-Dimethyldecanal is a naturally occurring aldehyde produced by male red flour beetles to attract both males and females, leading to the formation of aggregations.[1][2] This aggregation behavior is crucial for mating and exploiting food resources. The synthetic version of this pheromone is a key component in commercially available traps used to monitor and control T. castaneum populations in food storage facilities, such as silos and warehouses.[2]
Application Notes
The effective use of 4,8-Dimethyldecanal in insect traps relies on a comprehensive understanding of the target pest's biology and the environmental conditions of the monitoring area.
1. Target Insect: Red Flour Beetle (Tribolium castaneum)[1][2]
2. Principle of Operation: Traps baited with 4,8-Dimethyldecanal lure adult red flour beetles. The pheromone plume disperses from the lure, and insects flying or walking downwind are attracted to the source. Upon reaching the trap, they are captured, typically by a sticky surface or a pitfall mechanism.
3. Trap Types: Various trap designs can be utilized, with the choice depending on the specific monitoring or control objectives. Common types include:
-
Sticky Traps: These traps consist of a surface coated with a non-drying adhesive. They are often used for monitoring low-density populations.[3][4]
-
Pitfall Traps: These traps are designed for insects to fall into a container from which they cannot escape. They are suitable for both monitoring and mass trapping.
-
Funnel Traps: Multi-funnel traps are effective for capturing flying beetles and can be used for monitoring and mass trapping.[4][5]
4. Lure Handling and Placement:
-
Lure Storage: Pheromone lures should be stored in a cool, dry place, away from direct sunlight, to prevent degradation. Refrigeration or freezing is often recommended for long-term storage.
-
Lure Placement: The lure should be placed inside the trap according to the manufacturer's instructions.
-
Trap Density: The number of traps per unit area will depend on the size and layout of the facility being monitored. A typical starting point is one trap every 10-15 meters along the perimeter and near potential infestation hotspots.
-
Trap Height: Traps are generally most effective when placed at a height that corresponds to the typical flight or movement level of the target insect. For T. castaneum, placing traps on or near the floor or on shelving where grain is stored is often effective.
5. Data Collection and Interpretation:
-
Monitoring Frequency: Traps should be inspected regularly, typically weekly or bi-weekly.
-
Data Recording: The number of captured insects should be recorded at each inspection. This data can be used to map infestation hotspots, track population trends over time, and evaluate the effectiveness of control measures.
-
Action Thresholds: An action threshold is the pest population level at which control measures should be initiated. This threshold will vary depending on the specific facility and the value of the stored product.
Experimental Protocols
For researchers and drug development professionals, the following protocols provide a framework for evaluating the efficacy of 4,8-Dimethyldecanal and developing new trapping technologies.
Protocol 1: Electroantennography (EAG) Assay
Objective: To measure the olfactory response of Tribolium castaneum antennae to 4,8-Dimethyldecanal. EAG is a technique used to record the electrical potentials generated by an insect's antenna in response to an odor stimulus.[6][7][8]
Materials:
-
Adult Tribolium castaneum (males and females)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl electrodes
-
Electrolyte solution (e.g., saline solution)
-
EAG amplifier and data acquisition system
-
Charcoal-filtered and humidified air delivery system
-
Pasteur pipettes
-
Filter paper
-
Synthetic 4,8-Dimethyldecanal
-
Solvent (e.g., hexane)
Procedure:
-
Antenna Preparation:
-
Immobilize an adult beetle.
-
Excise one antenna at the base using fine scissors or a scalpel.
-
Mount the excised antenna between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure good electrical contact.[7]
-
-
Stimulus Preparation:
-
Prepare serial dilutions of 4,8-Dimethyldecanal in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
A control pipette should contain only the solvent.
-
-
EAG Recording:
-
A continuous stream of charcoal-filtered, humidified air is passed over the antennal preparation.
-
The tip of the stimulus pipette is inserted into a hole in the main air tube.
-
A puff of air is delivered through the pipette, carrying the odorant over the antenna.
-
The resulting electrical signal (depolarization) from the antenna is amplified and recorded by the data acquisition system.[6]
-
-
Data Analysis:
-
The amplitude of the EAG response (in millivolts) is measured for each stimulus.
-
The responses to the pheromone are corrected by subtracting the response to the solvent control.
-
Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.
-
Diagram: Experimental Workflow for Electroantennography (EAG)
Caption: Workflow for EAG analysis of insect olfactory responses.
Protocol 2: Behavioral Assay (Two-Choice Olfactometer)
Objective: To evaluate the attractiveness of 4,8-Dimethyldecanal to Tribolium castaneum in a controlled laboratory setting.
Materials:
-
Y-tube or T-tube olfactometer
-
Charcoal-filtered air source
-
Flow meters
-
Humidifiers
-
Test cages for introducing insects
-
Synthetic 4,8-Dimethyldecanal
-
Solvent (e.g., hexane)
-
Filter paper
Procedure:
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with a solvent and bake it in an oven to remove any residual odors.
-
Connect the air source to the two arms of the olfactometer through flow meters and humidifiers. Ensure a constant and equal airflow through both arms.
-
-
Stimulus Preparation:
-
Apply a solution of 4,8-Dimethyldecanal in a solvent to a filter paper disc and allow the solvent to evaporate.
-
The control stimulus will be a filter paper disc treated only with the solvent.
-
Place the pheromone-treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.
-
-
Behavioral Observation:
-
Introduce a single adult beetle into the base of the olfactometer.
-
Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the beetle walks a certain distance into one of the arms.
-
Beetles that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, clean the olfactometer and rotate the position of the treatment and control arms to avoid positional bias.
-
-
Data Analysis:
-
The number of beetles choosing the treatment arm versus the control arm is recorded.
-
Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the pheromone.
-
Diagram: Two-Choice Olfactometer Experimental Setup
Caption: Diagram of a Y-tube olfactometer for behavioral assays.
Quantitative Data Summary
While the search results did not provide specific quantitative data tables on the efficacy of 4,8-Dimethyldecanal in field trials, such data would typically be presented as follows for comparative analysis.
Table 1: Hypothetical Field Trial Data for 4,8-Dimethyldecanal Baited Traps
| Trap Type | Lure Loading (mg) | Mean No. of T. castaneum Captured / Trap / Week (± SE) |
| Sticky Trap | 1 | 25 ± 3.2 |
| Sticky Trap | 5 | 68 ± 5.1 |
| Pitfall Trap | 1 | 45 ± 4.5 |
| Pitfall Trap | 5 | 112 ± 8.7 |
| Funnel Trap | 1 | 38 ± 4.1 |
| Funnel Trap | 5 | 95 ± 7.9 |
| Control (Unbaited) | 0 | 2 ± 0.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data from the search results.
Signaling Pathway
The perception of 4,8-Dimethyldecanal by Tribolium castaneum initiates a signaling cascade within the olfactory receptor neurons located in the antennae. While the specific receptors for 4,8-Dimethyldecanal are a subject of ongoing research, the general pathway is understood.
Diagram: Olfactory Signaling Pathway in Insects
Caption: Generalized olfactory signaling pathway in insects.
References
- 1. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF Harris - Harris® Potted Plant Insect Traps [arbico-organics.com]
- 4. Insect Traps - Funnel Traps, Panel Traps, And More | Forestry Distributing | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 5. semiochemical.com [semiochemical.com]
- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 4,5-Dimethyldecanal
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. ijcrt.org [ijcrt.org]
Application Notes and Protocols for 4,8-Dimethyldecanal in Chemical Ecology
Topic: 4,8-Dimethyldecanal in Chemical Ecology Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of 4,8-dimethyldecanal (DMD), a significant aggregation pheromone in several species of flour beetles (Tribolium spp.), which are major pests of stored food products.[1] This document details its biosynthesis, methods for its collection and analysis, and protocols for behavioral and electrophysiological assays.
Chemical Identity and Function
4,8-Dimethyldecanal is the aggregation pheromone produced by male red flour beetles, Tribolium castaneum, and is also shared by other species such as T. confusum, T. freemani, and T. madens.[1] It is attractive to both male and female beetles, playing a crucial role in their chemical communication and aggregation behavior.[2] The natural pheromone consists of multiple stereoisomers, with the (4R,8R)-isomer showing a response identical to the natural pheromone in T. castaneum.[2]
Biosynthesis of 4,8-Dimethyldecanal
Studies have elucidated that 4,8-dimethyldecanal is biosynthesized through the fatty acid pathway in Tribolium castaneum.[3] This was determined through experiments involving pathway inhibitors and the incorporation of isotopically labeled precursors.[3][4] The biosynthesis involves the sequential addition of acetate and propionate units.[3]
Caption: Proposed biosynthetic pathway of 4,8-dimethyldecanal.
Data Presentation
Table 1: Quantitative Data on 4,8-Dimethyldecanal Production and Activity
| Parameter | Species | Value | Reference |
| Daily Pheromone Release (per male) | Tribolium castaneum | 878 ± 72 ng (SE) | [5] |
| Behavioral Response (Attractiveness) | Tribolium spp. | 65.0% at 15 ng | [6] |
| Behavioral Response (Attractiveness) | Tribolium spp. | 21.0% at 1.5 ng | [6] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (SPME)
This method is used for collecting volatile compounds, including 4,8-dimethyldecanal, released by live insects.[1]
-
Materials: SPME device with appropriate fiber (e.g., polydimethylsiloxane), glass vials with septa, live beetles.
-
Procedure:
-
Place a known number of male beetles into a clean glass vial.
-
Seal the vial with a septum.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 30°C).
-
Retract the fiber into the needle.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Body Extract
This method involves solvent extraction of the pheromone from the insect's body.
-
Materials: n-hexane, 100 male Tribolium castaneum, glass vial.
-
Procedure:
-
Place 100 male beetles in a glass vial.
-
Add 2 ml of n-hexane.
-
Allow the extraction to proceed for 24 hours.
-
Carefully remove the solvent for analysis. Note: This method may not be as effective for detecting 4,8-dimethyldecanal as headspace sampling.[7]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the components of the collected volatile samples.[1][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar column such as HP-1MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) is suitable.[8]
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 50°C (hold for 1 min), ramp up to 250°C at 6°C/min.[8]
-
Carrier gas: Helium
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 550.
-
-
Identification: The mass spectrum of the peak corresponding to 4,8-dimethyldecanal can be compared to a known standard or a library spectrum. The molecular ion (M+) may not be observed, but a characteristic M+-44 fragment at m/e 140 due to McLafferty rearrangement is indicative.[6]
Caption: Workflow for the chemical analysis of 4,8-dimethyldecanal.
Protocol 4: Like-Dislike Assay (Two-Choice Pitfall Olfactometer)
This assay assesses the attractiveness of the pheromone extract to the beetles.[7]
-
Materials: Petri dish (15 cm diameter), filter paper discs, micropipette, Tribolium castaneum adults, pheromone extract, control solvent (n-hexane).
-
Procedure:
-
Create two small pits on opposite sides of the petri dish.
-
Place a filter paper disc at the bottom of each pit.
-
Apply a known amount of the pheromone extract (e.g., 10 µl) to one disc and the same amount of solvent to the other as a control.
-
Allow the solvent to evaporate for 1 minute.
-
Release a known number of beetles (e.g., 20) in the center of the petri dish.
-
Observe and record the number of beetles that fall into each pit over a defined period (e.g., 10 minutes).
-
Repeat the experiment multiple times.
-
Analyze the data statistically to determine if there is a significant preference for the pheromone.
-
Protocol 5: Electroantennography (EAG)
EAG measures the electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.
-
Materials: EAG system (including amplifier, data acquisition system), microscope, glass capillary electrodes, saline solution, isolated insect antenna, odor delivery system.
-
Procedure:
-
Excise an antenna from a beetle.
-
Mount the antenna between two glass capillary electrodes filled with saline solution.
-
Deliver a puff of air carrying a known concentration of 4,8-dimethyldecanal over the antenna.
-
Record the resulting depolarization of the antennal preparation (the EAG response).
-
Deliver a control puff of clean air to establish a baseline.
-
Test a range of concentrations to generate a dose-response curve.
-
Caption: General signaling pathway for insect odorant perception.
Applications in Pest Management
The understanding of 4,8-dimethyldecanal's role in the chemical ecology of Tribolium beetles has significant implications for pest management.[2] Pheromone-based strategies offer an environmentally benign alternative to synthetic pesticides.[2] Applications include:
-
Monitoring: Traps baited with synthetic 4,8-dimethyldecanal can be used to monitor beetle populations in stored product facilities.
-
Mass Trapping: Deploying a large number of baited traps can help to reduce beetle populations.
-
Mating Disruption: Releasing high concentrations of the pheromone can confuse male beetles and disrupt mating.
References
- 1. Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aggregation pheromone compounds: Topics by Science.gov [science.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,8-Dimethyldecanal in Pest Management
A- Note on Chemical Identification: Initial searches for "4,5-Dimethyldecanal" did not yield relevant results in the context of pest management. However, the structurally similar compound, 4,8-Dimethyldecanal , is extensively documented as a potent aggregation pheromone for several key stored-product pests. This document will focus on the applications of 4,8-Dimethyldecanal.
Introduction
4,8-Dimethyldecanal is the aggregation pheromone produced by males of the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum). These cosmopolitan pests cause significant economic damage to a wide range of stored products, including grains, flour, and processed foods. The pheromone is attractive to both sexes, making it a valuable tool for monitoring and managing these insect populations. Pheromone-based pest management is considered an environmentally benign and effective strategy, especially in light of increasing insecticide resistance in these pests.
Applications in Pest Management
The primary application of 4,8-Dimethyldecanal in pest management is for the monitoring of Tribolium species in facilities such as flour mills, food processing plants, and warehouses. Its use in pheromone-baited traps allows for early detection of infestations, assessment of population density, and evaluation of the efficacy of control measures like fumigation.
Key Application Areas:
-
Population Monitoring: Pheromone traps baited with 4,8-Dimethyldecanal are used to monitor the presence and abundance of T. castaneum and T. confusum.
-
Decision Support for Control Measures: Trap catch data can inform decisions on the timing and necessity of interventions such as fumigation or targeted cleaning.
-
Evaluation of Control Efficacy: Monitoring beetle populations with pheromone traps before and after a control treatment can help assess its effectiveness.
-
Mating Disruption (Potential): While not a primary application, high concentrations of pheromones can potentially disrupt mating by confusing males, although this is more established for other insect species.
Quantitative Data Summary
The efficacy of 4,8-Dimethyldecanal in trapping Tribolium castaneum is influenced by its concentration, the distance from the trap, and the presence of kairomones (food-based attractants).
| Parameter | Condition | Result | Reference |
| Pheromone Concentration | 0.5 μL of 4,8-Dimethyldecanal | Maximum trap catch of 24% | [1] |
| Effective Distance | Beetles released up to 60 cm from the pheromone source | High trap catch | [1] |
| Effective Distance | Beetles released between 60-120 cm from the pheromone source | Decline in the percentage of trapped beetles | [1] |
| Attractiveness Level | 150 ng of synthetic 4,8-dimethyldecanal per disk | Strong attractancy (51%) to both sexes of Tribolium castaneum | [2] |
| Attractiveness Level | 15 ng of isolated natural pheromone | 65.0% attractiveness | [2] |
| Attractiveness Level | 1.5 ng of isolated natural pheromone | 21.0% attractiveness | [2] |
| Kairomone Combination | Pheromone + Kairomone (food oil) | Better attraction of T. castaneum adults than pheromone alone | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,8-Dimethyldecanal
This protocol outlines a general synthetic route for 4,8-Dimethyldecanal, based on published methods. The synthesis of specific stereoisomers, such as the highly active (4R,8R)-isomer, requires the use of chiral starting materials and stereoselective reactions.
Objective: To synthesize racemic 4,8-Dimethyldecanal.
Materials:
-
Citronellal
-
Alkyl bromides
-
Magnesium turnings
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Periodic acid (H₅IO₆)
-
Anhydrous diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
Grignard Reaction: Prepare a Grignard reagent from an appropriate alkyl bromide and magnesium in anhydrous diethyl ether. React the Grignard reagent with citronellal to form the corresponding secondary alcohol.
-
Tosylation: React the alcohol with p-toluenesulfonyl chloride in pyridine to form the tosylate.
-
Reduction: Reduce the tosylate with lithium aluminum hydride in diethyl ether to yield the corresponding alkene.
-
Epoxidation: Epoxidize the alkene using m-chloroperbenzoic acid in dichloromethane.
-
Oxidative Cleavage: Cleave the epoxide with periodic acid to yield 4,8-Dimethyldecanal.
-
Purification: Purify the final product by distillation under reduced pressure.
Expected Outcome: A clear, oily liquid with a characteristic odor. Purity should be assessed by gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Monitoring Tribolium castaneum using Pheromone-Baited Traps
This protocol describes the methodology for deploying and monitoring pheromone traps in a stored product facility.
Objective: To monitor the population of Tribolium castaneum in a flour mill.
Materials:
-
Commercial pitfall traps (e.g., Dome trap)
-
Rubber septa impregnated with synthetic 4,8-Dimethyldecanal
-
Kairomone lure (food-grade oil, e.g., wheat germ oil)
-
Collection bags
-
Microscope for insect identification
Procedure:
-
Trap Preparation: Place a filter paper disc at the bottom of the trap's oil cup. Add the kairomone oil to the cup. Place the 4,8-Dimethyldecanal-impregnated rubber septum in the designated holder on the trap.
-
Trap Deployment:
-
Determine the layout of the facility and identify key monitoring locations (e.g., near processing equipment, storage areas, loading docks).
-
Place traps on the floor, spaced at regular intervals (e.g., one trap per 100 square meters).
-
Record the location of each trap.
-
-
Trap Servicing:
-
Service the traps at regular intervals (e.g., weekly).
-
Carefully remove the contents of the oil cup and place them in a labeled collection bag.
-
Clean the trap and replenish the kairomone oil and pheromone lure as per the manufacturer's instructions.
-
-
Data Collection and Analysis:
-
In the laboratory, identify and count the number of Tribolium castaneum adults and larvae captured in each trap.
-
Record the data for each trap location and servicing date.
-
Analyze the data to determine population trends and identify hotspots of insect activity.
-
Signaling Pathways and Workflows
Biosynthesis of 4,8-Dimethyldecanal
The biosynthesis of 4,8-Dimethyldecanal in Tribolium castaneum proceeds via a modified fatty acid pathway, not the mevalonate pathway typically associated with terpene synthesis.[3][4] The pathway involves the sequential condensation of acetate and propionate units.
Caption: Biosynthetic pathway of 4,8-Dimethyldecanal in T. castaneum.
Experimental Workflow for Monitoring Tribolium Populations
The following diagram illustrates the workflow for a typical pest monitoring program using 4,8-Dimethyldecanal-baited traps.
Caption: Workflow for Tribolium monitoring with pheromone traps.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,5-Dimethyldecanal Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 4,5-Dimethyldecanal.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a branched-chain aliphatic aldehyde, typically involves a multi-step process. A common and reliable laboratory-scale approach involves two key stages:
-
Carbon Skeleton Formation: Assembling the C12 backbone via a nucleophilic addition, such as a Grignard reaction. This often involves reacting a Grignard reagent derived from a secondary alkyl halide with an epoxide to form the target alcohol precursor.
-
Oxidation: Converting the resulting primary alcohol (4,5-Dimethyldecan-1-ol) to the desired aldehyde using a mild oxidizing agent. This step is critical for preventing over-oxidation to the corresponding carboxylic acid.
Alternative routes might include hydroformylation of a suitable alkene, which is an industrial process for producing aldehydes, or the reduction of a 4,5-dimethyldecanoic acid derivative.[1][2][3] However, the Grignard-then-oxidation route offers high versatility and control for lab-scale synthesis.
Q2: How can I monitor the progress of my reaction and assess the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction's progress. Staining with potassium permanganate or p-anisaldehyde can help visualize the starting alcohol, the aldehyde product, and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for both monitoring the reaction and quantifying the purity of the final product. It allows for the separation and identification of the desired aldehyde from starting materials, solvents, and side-products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final this compound and identifying impurities. The aldehyde proton signal in ¹H NMR (typically around 9.5-9.8 ppm) is particularly diagnostic.
Q3: What are the primary challenges in purifying this compound?
A3: Long-chain aldehydes can be challenging to purify due to several factors:
-
Oxidation: Aldehydes are susceptible to air oxidation, which converts them into carboxylic acids. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base traces.[7]
-
Purification Method: Vacuum distillation is often effective for separating the aldehyde from less volatile impurities. However, for heat-sensitive compounds, flash column chromatography on silica gel is preferred. A well-established method for purifying aldehydes involves forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via a Grignard reaction followed by oxidation.
Problem Area 1: Grignard Reagent Formation & Reaction
Q: My Grignard reaction fails to initiate or gives a very low yield of the desired alcohol. What went wrong?
A: This is a common issue often related to reaction conditions or reagent quality.
-
Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including water.[9] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[10] Try activating the magnesium by crushing it gently in a mortar and pestle (under inert gas), adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Side Reactions: The primary side reaction is Wurtz coupling, where two alkyl halide molecules couple. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.
Q: How can I confirm that my Grignard reagent has formed before proceeding?
A: While direct analysis is difficult, a simple qualitative test can be performed. Take a small aliquot of the reaction mixture, quench it with an iodine solution in dry THF. The disappearance of the iodine's brown color indicates the presence of the active Grignard reagent.
Problem Area 2: Oxidation of Alcohol to Aldehyde
Q: My oxidation reaction resulted in a significant amount of carboxylic acid. How can I prevent this?
A: Over-oxidation is a frequent problem when converting primary alcohols to aldehydes. The choice of oxidant and control of reaction conditions are crucial.
-
Choice of Oxidant: Avoid strong, chromium-based oxidants in aqueous acid (e.g., Jones reagent). Opt for milder, non-aqueous reagents. See the table below for a comparison.
-
Reaction Temperature: Many oxidation reactions are exothermic. Maintain the recommended temperature using an ice or dry ice bath to prevent localized overheating, which can lead to over-oxidation.
Q: The oxidation is incomplete, with a large amount of starting alcohol recovered. How can I drive the reaction to completion?
A: Incomplete conversion can be due to several factors.
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (typically 1.2-1.5 equivalents).
-
Reagent Quality: Oxidizing agents like Dess-Martin periodinane (DMP) and the components for Swern oxidation can degrade over time. Use fresh or properly stored reagents.
-
Reaction Time: Allow the reaction to proceed for the recommended duration. Monitor via TLC or GC-MS to determine the point of maximum conversion before initiating workup.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes common methods for the oxidation of primary alcohols to aldehydes, helping you select the most appropriate one for your experiment.
| Oxidation Method | Oxidizing Agent | Typical Yield | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | 70-85% | Readily available, reliable for many substrates. | Chromium waste is toxic and requires special disposal. |
| Swern Oxidation | Oxalyl chloride/DMSO, followed by a hindered base (e.g., Et₃N) | 85-95% | High yields, mild conditions. | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85-95% | Can be run at room temperature, neutral pH. | DMP is shock-sensitive and can be expensive. |
| TEMPO-catalyzed Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with a co-oxidant (e.g., bleach) | >90% | Catalytic, environmentally benign co-oxidant. | May require careful pH control and optimization. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyldecan-1-ol via Grignard Reaction
This protocol assumes the synthesis starts from 1-bromo-2,3-dimethylheptane and propylene oxide. Adjust stoichiometry based on your specific starting materials.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylheptane (1.0 eq.) in anhydrous diethyl ether or THF.
-
Formation: Add a small portion of the alkyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling and disappearance of iodine color), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.[9]
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propylene oxide (1.1 eq.) in anhydrous ether dropwise, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude 4,5-Dimethyldecan-1-ol by flash column chromatography or vacuum distillation.
Protocol 2: Oxidation to this compound using PCC
-
Setup: In a round-bottom flask under a nitrogen atmosphere, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq.) and powdered molecular sieves (or silica gel) in anhydrous dichloromethane (DCM).
-
Reaction: Dissolve the 4,5-Dimethyldecan-1-ol (1.0 eq.) in DCM and add it to the PCC slurry in one portion.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts. Wash the pad thoroughly with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash chromatography or vacuum distillation to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction and subsequent oxidation.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. leah4sci.com [leah4sci.com]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 4,5-Dimethyldecanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4,5-Dimethyldecanal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound samples?
A1: Common impurities in aldehydes like this compound typically include the corresponding alcohol (4,5-dimethyldecanol) from incomplete oxidation or reduction side reactions, the carboxylic acid (4,5-dimethyldecanoic acid) due to autoxidation, and aldol condensation products.[1] The presence of these impurities can affect downstream reactions and the final product's purity.
Q2: My this compound sample is turning acidic upon storage. What is happening and how can I prevent it?
A2: Aldehydes are prone to autoxidation, where they react with atmospheric oxygen to form carboxylic acids.[1] This is a common stability issue. To prevent this, it is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and protected from light. The use of antioxidants can also be considered for long-term storage.
Q3: Can I use standard distillation to purify this compound?
A3: Fractional distillation can be a suitable method for purifying this compound, provided there is a sufficient difference in boiling points between the aldehyde and its impurities.[2] However, given that aldehydes can be sensitive to heat, vacuum distillation is often preferred to lower the boiling point and minimize thermal degradation.
Q4: What is the bisulfite adduct formation method and is it suitable for this compound?
A4: The bisulfite adduct formation is a highly effective and chemoselective method for purifying aldehydes.[2][3][4] The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase, allowing for its separation from non-aldehyde impurities by extraction.[2][3] This method is particularly useful for aliphatic and sterically-hindered aldehydes, making it a strong candidate for the purification of the branched-chain this compound.[2] The aldehyde can then be regenerated from the adduct by treatment with a base.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification by distillation. | Thermal degradation of the aldehyde at high temperatures. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues that could catalyze degradation. |
| Incomplete removal of impurities with aqueous washes. | Impurities have similar polarity to this compound and are not efficiently extracted into the aqueous phase. | Consider using the bisulfite adduct formation method for selective removal of the aldehyde from the impurities.[2][3] Alternatively, column chromatography with an appropriate stationary and mobile phase can be employed for more challenging separations.[2] |
| Formation of a solid precipitate during bisulfite extraction. | The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the aqueous and organic layers.[3] | If a solid forms between the layers, the entire mixture can be filtered through Celite to isolate the adduct. The aldehyde can then be recovered from the adduct.[3] |
| Poor separation of layers during liquid-liquid extraction. | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The purified this compound degrades quickly. | Presence of residual acid or base, exposure to air and light. | Ensure all residual acids or bases from the purification process are neutralized and washed away. Store the purified product under an inert atmosphere, at low temperature, and in a light-protected container. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification.[2][3]
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)[2]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Hexanes (or other non-polar organic solvent)
-
Deionized water
-
10 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable volume of DMF (for aliphatic aldehydes) in a separatory funnel.[2]
-
Add an excess of freshly prepared saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for approximately 30-60 seconds to ensure thorough mixing and formation of the bisulfite adduct.
-
-
Extraction of Impurities:
-
Add an equal volume of deionized water and a non-polar organic solvent like hexanes to the separatory funnel.
-
Shake the funnel to partition the non-aldehyde impurities into the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer containing the bisulfite adduct into a clean flask.
-
Wash the organic layer with deionized water and combine the aqueous washes with the initial aqueous layer.
-
-
Regeneration of the Aldehyde:
-
Return the combined aqueous layers to the separatory funnel.
-
Add a fresh portion of the organic solvent.
-
Slowly add 10 M NaOH solution while monitoring the pH to make it strongly basic. This will reverse the bisulfite addition reaction and regenerate the this compound.[3]
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
Separate the organic layer.
-
-
Work-up:
-
Wash the organic layer containing the purified aldehyde with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound using bisulfite adduct formation.
Caption: Troubleshooting decision tree for identifying sources of impurity in this compound.
References
Technical Support Center: 4,5-Dimethyldecanal Stability and Storage
This technical support guide provides detailed information on the stability and recommended storage conditions for 4,5-Dimethyldecanal. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
A1: The recommended shelf life for many aliphatic aldehydes is approximately 12 months when stored under optimal conditions. To ensure the compound's integrity, it is advisable to re-test the material after this period to confirm it still meets the required specifications for your application.
Q2: What are the primary degradation pathways for this compound?
A2: Like other aliphatic aldehydes, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, in this case, 4,5-dimethyldecanoic acid. This reaction is often initiated by exposure to air (oxygen), light, and trace metal impurities.
-
Polymerization: Aldehydes can undergo polymerization to form trimers or other oligomers, which are typically odorless and may appear as a viscous liquid or solid precipitate. This process can be catalyzed by acidic or basic impurities.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: Yes, refrigeration at 2-8°C is a recommended practice for the long-term storage of this compound. However, it is crucial to ensure the container is tightly sealed and the atmosphere is inert to prevent degradation. For neat storage, some sources suggest room temperature may be preferable to very low temperatures to avoid polymerization, but this should be carefully considered and tested for your specific material. Diluting in a primary alcohol can improve stability at lower temperatures.
Q4: Is it necessary to use an antioxidant with this compound?
A4: The use of an antioxidant is a highly recommended preventative measure, especially if the compound will be stored for an extended period or if the container will be opened multiple times. Antioxidants like Butylated Hydroxytoluene (BHT) can effectively inhibit the oxidation process by scavenging free radicals.[1][2]
Q5: How can I tell if my this compound has degraded?
A5: Signs of degradation include:
-
A change in odor, often becoming rancid or acidic, which can indicate oxidation to the corresponding carboxylic acid.
-
An increase in viscosity or the formation of a solid precipitate, suggesting polymerization.
-
Discoloration of the liquid.
-
Inconsistent or unexpected results in your experiments. Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpectedly low yield or no reaction in an experiment. | The this compound may have degraded, reducing the concentration of the active aldehyde. | - Verify the purity of the aldehyde using a suitable analytical method (e.g., GC-FID, HPLC-UV after derivatization).- If degradation is confirmed, use a fresh, unopened sample or repurify the existing stock if possible.- Review storage conditions to ensure they align with best practices. |
| The aldehyde has developed a strong, unpleasant, or acidic odor. | Oxidation to 4,5-dimethyldecanoic acid is likely. | - Confirm the presence of the carboxylic acid impurity using techniques like FT-IR (observing the broad O-H stretch) or titration.- For less critical applications, the material might still be usable, but for sensitive experiments, a fresh batch is recommended.- To prevent future oxidation, store under an inert atmosphere and consider adding an antioxidant. |
| The liquid has become viscous or contains solid particles. | Polymerization has likely occurred. | - Visually inspect for precipitates. If present, the material is likely unsuitable for most applications.- Polymerization is often irreversible under normal laboratory conditions.- Ensure the compound is stored away from acidic or basic contaminants that can catalyze polymerization. |
| Inconsistent results between different batches or over time. | This points to ongoing degradation of the stored this compound. | - Implement a routine quality control check for the aldehyde before use, especially for long-term studies.- Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to air and moisture upon repeated opening.- Re-evaluate and tighten storage and handling procedures. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage. | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Prevents oxidation by displacing oxygen. |
| Container | Tightly sealed, amber glass or aluminum bottle. | Prevents exposure to air and light, which can catalyze degradation. |
| Additives | Consider adding an antioxidant (e.g., BHT at 0.01-0.1%). | Inhibits free-radical initiated oxidation.[1][2] |
| Handling | Minimize exposure to air and light. Use clean, dry equipment. | Prevents introduction of contaminants that can initiate degradation. |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.
1. Objective: To evaluate the stability of this compound under elevated temperature and exposure to air and to identify potential degradation products.
2. Materials and Equipment:
-
This compound sample
-
Amber glass vials with Teflon-lined caps
-
Oven or stability chamber capable of maintaining 40°C ± 2°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
Reference standards for this compound and potential degradants (e.g., 4,5-dimethyldecanoic acid)
3. Procedure: a. Sample Preparation: i. Aliquot 1 mL of this compound into several amber glass vials. ii. Prepare three sets of samples:
- Set A (Control): Tightly cap the vials and store at 2-8°C in the dark.
- Set B (Accelerated - Air): Tightly cap the vials and place them in an oven at 40°C.
- Set C (Accelerated - Headspace): Purge the vials with air before capping and place them in the oven at 40°C. b. Time Points: i. Pull one vial from each set at the following time points: T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks. c. Analysis (HPLC-UV with DNPH Derivatization): i. At each time point, dilute a small, accurately weighed amount of the sample from each vial in acetonitrile. ii. Add an excess of acidified DNPH solution to an aliquot of the diluted sample. iii. Allow the derivatization reaction to proceed to completion (typically 1-2 hours at room temperature). iv. Analyze the resulting solution by reverse-phase HPLC with UV detection at approximately 360 nm. v. Quantify the peak corresponding to the this compound-DNPH derivative against a standard curve prepared from the T=0 control sample. d. Analysis (GC-FID): i. Dilute an aliquot of the sample from each vial in a suitable solvent (e.g., hexane). ii. Analyze by GC-FID to monitor the appearance of new peaks (degradation products) and the decrease in the parent aldehyde peak. iii. Use a temperature program suitable for separating the aldehyde from potential impurities like the corresponding carboxylic acid (if a derivatization to a more volatile ester is performed) and polymers.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition relative to the T=0 sample.
-
Plot the percentage of remaining aldehyde versus time for each storage condition.
-
Identify and, if possible, quantify any significant degradation products observed in the chromatograms.
Mandatory Visualizations
References
Technical Support Center: 4,5-Dimethyldecanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4,5-Dimethyldecanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
Issue 1: Loss of Sample Purity Over Time
Question: I have observed a decrease in the purity of my this compound standard over a short period, even when stored at low temperatures. What could be the cause?
Answer:
The most likely cause is degradation through autoxidation or polymerization. Aliphatic aldehydes like this compound are susceptible to these degradation pathways.
-
Autoxidation: In the presence of oxygen, aldehydes can undergo a radical-chain reaction to form peracids, which are subsequently converted to the corresponding carboxylic acid, in this case, 4,5-dimethyldecanoic acid.[1][2][3] This process can be accelerated by exposure to light.[2][3]
-
Polymerization: Aliphatic aldehydes can form cyclic trimers, which are typically odorless and may precipitate out of solution.[4] This process can be catalyzed by acidic impurities and, counterintuitively, can sometimes be accelerated at very low temperatures.[4]
Recommended Actions:
-
Inert Atmosphere: Store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Solvent Choice: For long-term storage, consider diluting the aldehyde in a primary alcohol such as ethanol. This will form a more stable hemiacetal.[4]
-
Antioxidants: The addition of an antioxidant like Butylated Hydroxytoluene (BHT) can help to mitigate autoxidation.[4]
-
Storage Temperature: Store at a cool, but not excessively low, temperature and protect from light. Room temperature may be preferable to freezing if polymerization is observed.[4]
Issue 2: Inconsistent Results in Bioassays
Question: My bioassay results using this compound are not reproducible. Could this be related to sample degradation?
Answer:
Yes, inconsistent bioassay results are a common consequence of aldehyde degradation. The primary degradation product, 4,5-dimethyldecanoic acid, will likely have different biological activity than the parent aldehyde. The formation of odorless trimers will effectively lower the concentration of the active compound.[4]
Recommended Actions:
-
Fresh dilutions: Prepare fresh dilutions of this compound from a pure stock solution immediately before each experiment.
-
Purity Check: Regularly check the purity of your stock solution using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Control Experiments: Include a negative control (vehicle) and a positive control in your bioassays to monitor for unexpected activity.
Issue 3: Poor Chromatographic Peak Shape and Recovery during GC-MS Analysis
Question: When analyzing this compound by GC-MS, I am observing peak tailing and a general loss of response. What are the potential causes and solutions?
Answer:
These are common issues when analyzing reactive compounds like aldehydes by GC-MS.[5][6] The likely causes are:
-
Active Sites: The aldehyde can interact with active sites in the GC inlet liner or the front of the analytical column, leading to adsorption and degradation.[5]
-
Thermal Degradation: The high temperatures in the GC inlet can cause the aldehyde to degrade before it reaches the detector.
-
Sample Concentration: Injecting a sample that is too concentrated can overload the column, leading to poor peak shape.[7]
Recommended Actions:
-
Inlet Liner: Use a deactivated inlet liner and change it frequently.[5]
-
Column Maintenance: Trim the front end of the analytical column (approximately 10-20 cm) to remove any active sites that may have developed.
-
Injection Temperature: Optimize the injection port temperature to be high enough for efficient volatilization but low enough to minimize thermal degradation.
-
Derivatization: For quantitative analysis, consider derivatizing the aldehyde to a more stable compound. A common method is reaction with 2,4-dinitrophenylhydrazine (DNPH) for HPLC analysis or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
The primary degradation product from oxidation is 4,5-dimethyldecanoic acid . In the presence of alcohols, hemiacetals and acetals can form. Polymerization can lead to the formation of cyclic trimers .
Q2: How should I store this compound?
For short-term storage, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, diluting to 10% in a primary alcohol like ethanol to form a more stable hemiacetal is recommended.[4] Adding an antioxidant like BHT can also be beneficial.[4]
Q3: Can I store solutions of this compound in aqueous buffers?
Aldehydes can exist in equilibrium with their hydrate (gem-diol) form in aqueous solutions.[10][11] The stability in aqueous buffers can be pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment and to avoid prolonged storage.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products like 4,5-dimethyldecanoic acid.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is suitable for analyzing aldehydes, especially after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the total aldehyde concentration and monitor the appearance of degradation products.[15]
Data Presentation
The following tables provide examples of how to present quantitative data from a stability study of this compound.
Table 1: Stability of Neat this compound under Different Storage Conditions
| Storage Condition | Time (days) | Purity of this compound (%) | 4,5-Dimethyldecanoic Acid (%) |
| Room Temp, Air | 0 | 99.5 | <0.1 |
| 7 | 92.1 | 6.8 | |
| 30 | 75.4 | 22.3 | |
| 4°C, Air | 0 | 99.5 | <0.1 |
| 7 | 97.2 | 2.1 | |
| 30 | 90.8 | 8.5 | |
| 4°C, Nitrogen | 0 | 99.5 | <0.1 |
| 7 | 99.3 | 0.5 | |
| 30 | 98.9 | 0.9 |
Table 2: Stability of this compound (1 mg/mL) in Different Solvents at 4°C
| Solvent | Time (days) | Concentration of this compound (mg/mL) |
| Dichloromethane | 0 | 1.00 |
| 14 | 0.85 | |
| Acetonitrile | 0 | 1.00 |
| 14 | 0.92 | |
| Ethanol | 0 | 1.00 |
| 14 | 0.99 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Degradation
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of 10 µg/mL.
-
GC-MS System: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify this compound and its degradation products based on their mass spectra and retention times. Quantify the relative peak areas to determine the percentage of degradation.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for stability studies.
Caption: Logical flow for troubleshooting GC-MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02951D [pubs.rsc.org]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. auroraprosci.com [auroraprosci.com]
- 15. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
avoiding isomerization during 4,5-Dimethyldecanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5-Dimethyldecanal, with a specific focus on minimizing isomerization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most prevalent strategy for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor olefin, 4,5-dimethyl-1-decene. This is followed by the hydroformylation of the olefin to yield the target aldehyde.
Q2: Why is isomerization a significant concern during the synthesis of this compound?
A2: Isomerization is a major concern because it can lead to the formation of undesired constitutional isomers of this compound. During the hydroformylation step, the starting olefin (4,5-dimethyl-1-decene) can isomerize to internal olefins, which can then be hydroformylated to produce a mixture of branched aldehydes. This complicates purification and reduces the yield of the desired product.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: For monitoring the reaction progress and identifying products and byproducts, Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are highly effective. For structural confirmation and characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: The synthesis involves flammable solvents, pyrophoric reagents (like n-butyllithium), and high-pressure gas reactions (hydroformylation). It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and follow all safety protocols for handling hazardous chemicals and high-pressure equipment.
Troubleshooting Guide
Part 1: Synthesis of 4,5-dimethyl-1-decene (Wittig Reaction)
| Problem | Possible Cause | Solution |
| Low or no yield of olefin | Incomplete formation of the ylide due to wet solvent or glassware. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Low reactivity of the starting materials. | Confirm the purity of the alkyl halide and the aldehyde. Consider using a more reactive phosphine, such as tri-n-butylphosphine, or a different base for ylide generation. | |
| Formation of multiple olefin isomers | Use of a stabilized ylide can lead to a mixture of E/Z isomers. | For terminal olefins, this is less of a concern. However, if internal olefins are targeted, the choice of ylide and reaction conditions can be adjusted to favor one isomer. For instance, salt-free conditions often favor the Z-isomer. |
| Difficulty in purifying the olefin | Presence of triphenylphosphine oxide byproduct. | Triphenylphosphine oxide can be challenging to remove completely by chromatography. It can be precipitated from a nonpolar solvent like hexane or ether, or washed with a solvent in which it is sparingly soluble. |
Part 2: Hydroformylation of 4,5-dimethyl-1-decene
| Problem | Possible Cause | Solution |
| Low yield of this compound | Catalyst deactivation. | Ensure the purity of the starting materials and solvents. Oxygen impurities can oxidize the phosphine ligands and deactivate the catalyst.[1] Use degassed solvents and purge the reactor thoroughly with syngas. |
| Suboptimal reaction conditions. | Optimize temperature, pressure, and reaction time. Lower temperatures can sometimes reduce side reactions but may require longer reaction times. | |
| High degree of isomerization of the starting olefin | The catalyst system promotes isomerization. | The choice of catalyst and ligand is critical. Rhodium catalysts with bulky phosphite ligands like BiPhePhos are known to have high isomerization activity.[2] For minimizing isomerization, a catalyst system with low isomerization activity should be chosen. |
| High reaction temperature. | Higher temperatures can increase the rate of isomerization.[3] Conduct the reaction at the lowest effective temperature. | |
| Poor regioselectivity (formation of other aldehyde isomers) | Inappropriate catalyst or ligand. | The regioselectivity is strongly influenced by the steric and electronic properties of the ligands on the metal center. Bulky ligands tend to favor the formation of linear aldehydes from terminal olefins. For branched aldehydes from internal olefins, specific catalyst systems are required.[4][5] |
| High CO partial pressure. | High carbon monoxide pressure can sometimes disfavor the formation of the desired branched product.[3] The ratio of H₂ to CO in the syngas should be optimized. | |
| Difficulty in separating the product from the catalyst | Homogeneous nature of the catalyst. | Consider using a biphasic catalyst system (e.g., with water-soluble ligands) or a supported catalyst to facilitate separation.[6] Alternatively, distillation or chromatography can be used, but catalyst removal can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dimethyl-1-decene via Wittig Reaction
This protocol describes the synthesis of the precursor olefin, 4,5-dimethyl-1-decene, from 2,3-dimethylheptanal using a Wittig reaction.[4][5][7]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2,3-Dimethylheptanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension. The color will turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of 2,3-dimethylheptanal in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain 4,5-dimethyl-1-decene.
Protocol 2: Hydroformylation of 4,5-dimethyl-1-decene
This protocol outlines the hydroformylation of 4,5-dimethyl-1-decene to this compound, with an emphasis on conditions that minimize isomerization.[8]
Materials:
-
4,5-dimethyl-1-decene
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂] or a similar rhodium precursor
-
A suitable phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous toluene or another suitable solvent
-
Synthesis gas (syngas, a mixture of CO and H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the high-pressure autoclave with the rhodium precursor and the chosen ligand in anhydrous, degassed toluene.
-
Add the substrate, 4,5-dimethyl-1-decene, to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by purging with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar). A 1:1 ratio of CO to H₂ is a common starting point.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Remove the reaction mixture from the autoclave.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Hydroformylation Regioselectivity and Isomerization
| Parameter | Change | Effect on Isomerization | Effect on Branched/Linear Ratio | Reference |
| Temperature | Increase | Increases | May decrease | [3] |
| CO Pressure | Increase | Decreases | May decrease | [3] |
| H₂ Pressure | Increase | Generally no significant effect | May increase | [5] |
| Ligand Steric Bulk | Increase | Ligand-dependent | Generally favors linear product | |
| Catalyst Concentration | Increase | No direct effect | No direct effect | - |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Hydroformylation Catalytic Cycle and Isomerization Pathway
References
- 1. Synthesis of 4,5-dimethyl-1,3-dioxane amylene-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving GC-MS Resolution for 4,5-Dimethyldecanal Isomers
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of 4,5-Dimethyldecanal isomers and other structurally similar compounds.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the separation of close-eluting isomers like this compound.
Issue 1: Poor or No Separation of Isomer Peaks (Co-elution)
Q: My this compound isomer peaks are completely co-eluting or show very poor resolution (Rs < 1.5). What are the first steps I should take?
A: Co-elution of closely related isomers is a common challenge. A systematic approach, starting with the simplest adjustments, is key. Begin by optimizing your GC method parameters, as these have the most significant impact on resolution.
Recommended Actions:
-
Optimize the Temperature Program: The oven temperature directly influences analyte retention and selectivity.[1][2]
-
Lower the Initial Temperature: Start the oven program 10-20°C below the solvent's boiling point for splitless injection or about 45°C below the elution temperature of your first peak for split injection.[1][3] A lower starting temperature can significantly improve the separation of early-eluting peaks.[4]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 5°C/min) gives isomers more time to interact with the stationary phase, which can enhance separation.[5] An optimal ramp rate can be approximated as 10°C per column void time.[1][4]
-
-
Adjust Carrier Gas Flow Rate: The carrier gas linear velocity affects column efficiency.
-
Optimize Flow Rate: Both excessively high and low flow rates can decrease resolution.[6][7] For helium, the optimal flow rate is typically around 20-22 cm/sec, while for hydrogen it's about 40 cm/sec.[7] Verify and adjust your flow rate to match the column manufacturer's recommendation for optimal efficiency.
-
-
Check for System Issues: Poor peak shape can masquerade as poor resolution.
-
Inspect the Inlet: Ensure your inlet liner is clean and deactivated. Active sites in the liner can cause peak tailing, which degrades resolution.[8][9]
-
Perform Column Maintenance: Cut 10-20 cm from the front of the column to remove any contamination or active sites that may have accumulated.[8][9] Ensure the column is cut cleanly and installed at the correct height in the inlet.[8]
-
Issue 2: Peak Tailing Obscures Isomer Separation
Q: I see some separation, but the peaks are tailing badly, making accurate quantification impossible. What causes this and how can I fix it?
A: Peak tailing is often caused by "active sites" within the GC system that interact undesirably with polar functional groups, such as the aldehyde group in your analyte.[9]
Recommended Actions:
-
Use an Inert Flow Path: Ensure all components in the sample flow path are highly inert.
-
Derivatization: For particularly challenging aldehydes, derivatization can mask the active aldehyde group, improving peak shape and sometimes enhancing separation.[10][11]
-
Check for Contamination: System contamination can lead to active sites.
Logic Diagram: Troubleshooting Poor Resolution
The following diagram outlines a systematic workflow for diagnosing and resolving poor peak resolution for isomers.
Caption: A troubleshooting workflow for improving GC-MS isomer resolution.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating structural isomers like this compound?
A1: For achiral structural isomers, a long capillary column (e.g., 60 m or 100 m) with a non-polar or mid-polarity stationary phase is a good starting point. Phases like 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5ms) provide good general-purpose selectivity. However, for enantiomers (chiral isomers), a specialized chiral stationary phase (CSP) is mandatory.[15] Columns with cyclodextrin derivatives (e.g., β-DEX, γ-DEX) are specifically designed to separate enantiomers by forming temporary diastereomeric complexes.[15][16][17][18]
Q2: How does the carrier gas choice (Helium vs. Hydrogen) affect isomer resolution?
A2: Both helium and hydrogen are excellent carrier gases for high-resolution GC. The primary difference lies in their optimal linear velocity. Hydrogen provides better efficiency at higher linear velocities, which can significantly shorten analysis times without a major loss in resolution.[19] This is due to hydrogen's flatter van Deemter (or Golay) curve.[19] Switching from helium to hydrogen can sometimes reduce run times by as much as 50%.[19] However, ensure your system is properly configured and safe for use with hydrogen.
Q3: Can derivatization improve the separation of my isomers?
A3: Yes, derivatization can improve separation in two ways. First, it can improve peak shape by masking active functional groups, which sharpens peaks and improves apparent resolution.[11] Second, the derivatizing agent adds bulk and can alter the physicochemical properties of the isomers, potentially increasing the selectivity between them on the GC column. For aldehydes, derivatization with PFBHA is a highly effective and common strategy.[12]
Q4: When should I consider using comprehensive two-dimensional GC (GCxGC)?
A4: You should consider GCxGC when dealing with extremely complex samples or when isomers are so similar that they cannot be resolved by a single column, even after extensive method optimization.[20] GCxGC uses two columns with different stationary phase chemistries (e.g., non-polar followed by polar) to provide a much higher peak capacity and resolving power than one-dimensional GC.[20] This technique is exceptionally powerful for separating isomers in complex matrices.[20]
Quantitative Data Summary
Optimizing GC parameters has a direct, measurable impact on resolution. The table below illustrates how changes in key parameters can affect the separation of two hypothetical, closely eluting isomers.
| Parameter | Condition A | Condition B | Typical Outcome on Isomer Resolution |
| GC Column | 30 m x 0.25 mm, DB-5ms | 60 m x 0.25 mm, DB-5ms | Doubling column length increases resolution by ~40% (√2) |
| Oven Program | 10°C / min ramp | 5°C / min ramp | Slower ramp increases retention time and interaction, often improving resolution |
| Carrier Gas | Helium @ 25 cm/s | Hydrogen @ 40 cm/s | Hydrogen allows for faster analysis with minimal loss of resolution |
| Initial Temp. | 60°C | 40°C | Lower initial temperature improves focusing and separation of early eluting peaks |
Experimental Protocols
Protocol 1: General GC-MS Method Optimization for Isomer Separation
This protocol provides a step-by-step guide for systematically optimizing a GC-MS method for separating this compound isomers.
1. Initial Setup (Scouting Run):
-
Column: Start with a standard 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane phase.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4]
-
MS Parameters: Scan from m/z 40-400. Use a source temperature of 230°C and a quad temperature of 150°C.
2. Optimization Steps:
-
Evaluate the Scouting Run: Assess the initial separation. If peaks are co-eluting, proceed with optimization.
-
Optimize Temperature Ramp: In subsequent runs, decrease the ramp rate in steps (e.g., to 8°C/min, then 5°C/min, then 2°C/min). Analyze the chromatograms to see if resolution improves.[4]
-
Optimize Initial Temperature: If isomers elute early, lower the initial oven temperature in 10°C increments to see if front-end resolution improves.[1][4]
-
Optimize Flow Rate: Adjust the carrier gas flow rate. Lower it to 1.0 mL/min and increase it to 1.5 mL/min to find the optimal point of efficiency for your analytes.
-
Consider a Longer Column: If optimization on a 30 m column is insufficient, switch to a 60 m column of the same phase to increase the number of theoretical plates and enhance separation.
3. Data Analysis:
-
Calculate the resolution (Rs) between the critical isomer pair for each condition. An Rs value of ≥ 1.5 indicates baseline separation.
-
Compare the results to determine the optimal set of parameters.
Protocol 2: Derivatization of Aldehydes with PFBHA
This protocol describes the derivatization of aldehydes to their corresponding PFB-oximes for improved GC analysis.[12]
1. Reagent Preparation:
-
Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine or a buffered aqueous solution).
-
Prepare your sample containing this compound in an appropriate solvent like hexane or ethyl acetate.
2. Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 100 µL of your sample with 100 µL of the PFBHA solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 60 minutes to drive the reaction to completion.[13]
-
Allow the vial to cool to room temperature.
3. Sample Extraction (if necessary):
-
If the reaction was performed in an aqueous medium, add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the PFB-oxime derivatives to a new autosampler vial for injection.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS. The PFB-oxime derivatives are more volatile and less active than the parent aldehydes, leading to sharper peaks and potentially better separation. Two stereoisomers (syn- and anti-) may form for each aldehyde.[12]
Workflow Visualization: Method Development
This diagram illustrates the logical flow of developing a robust GC-MS method for isomer analysis.
Caption: A workflow for GC-MS method development for isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromtech.com [chromtech.com]
- 16. gcms.cz [gcms.cz]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5-Dimethyldecanal
Welcome to the technical support center for the synthesis of 4,5-Dimethyldecanal. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most plausible synthetic routes for this compound, a non-commercially available aldehyde, are typically multi-step processes. The two primary strategies involve:
-
Hydroformylation of a branched alkene: Specifically, the hydroformylation of 3,4-dimethyl-1-nonene. This reaction introduces a formyl group and a hydrogen atom across the double bond.
-
Oxidation of 4,5-dimethyldecan-1-ol: This involves synthesizing the corresponding primary alcohol, often via a Grignard reaction, followed by selective oxidation to the aldehyde.
Q2: What are the major challenges and potential contaminants in the synthesis of this compound?
A2: The primary challenges are controlling regioselectivity and preventing the formation of byproducts. Common contaminants include:
-
Isomeric aldehydes: Particularly from the hydroformylation route, where the formyl group can add to different positions of the alkene.
-
Unreacted starting materials: Incomplete conversion can leave residual alkene or alcohol.
-
Over-oxidation products: The target aldehyde can be further oxidized to the corresponding carboxylic acid (4,5-dimethyldecanoic acid).
-
Byproducts from Grignard reactions: Such as Wurtz-coupling products and side-products from reactions with atmospheric moisture or carbon dioxide.[1][2][3][4]
-
Solvent and catalyst residues: Residual transition metals from hydroformylation or reagents from the oxidation step.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically requires chromatographic techniques due to the potential for closely related impurities.
-
Flash column chromatography on silica gel is the most common method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is usually effective.
-
Distillation under reduced pressure can be used if the boiling points of the impurities are sufficiently different from the product. However, aldehydes can be sensitive to high temperatures.
-
Bisulfite adduct formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.
Troubleshooting Guides
Route 1: Hydroformylation of 3,4-dimethyl-1-nonene
Q: My final product shows multiple aldehyde isomers in the NMR and GC-MS analysis. How can I improve the regioselectivity?
A: The formation of isomeric aldehydes is a common issue in the hydroformylation of branched alkenes.[5][6][7] The ratio of the linear (desired this compound) to branched isomers is highly dependent on the catalyst system and reaction conditions.
-
Probable Cause: The catalyst system lacks sufficient steric bulk to direct the addition of the formyl group to the terminal carbon.
-
Solution:
-
Catalyst Selection: Employ a rhodium-based catalyst with bulky phosphine ligands (e.g., triphenylphosphine) to favor the formation of the linear aldehyde.[7]
-
Reaction Conditions: Adjusting the temperature and pressure of CO/H2 can influence the n/iso ratio. Lower temperatures and higher CO partial pressures generally favor the linear product.
-
Ligand Modification: The use of bidentate phosphine ligands can also enhance regioselectivity.
-
Q: I observe a significant amount of unreacted 3,4-dimethyl-1-nonene in my crude product. What can I do to increase conversion?
A: Incomplete conversion can be due to several factors related to catalyst activity and reaction setup.
-
Probable Cause:
-
Insufficient catalyst loading or catalyst deactivation.
-
Inadequate temperature or pressure.
-
Poor mass transfer of the syngas (CO/H2) into the reaction mixture.
-
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can improve the reaction rate.
-
Optimize Conditions: Gradually increase the reaction temperature and pressure within safe limits. A typical range for hydroformylation is 40-200°C and 10-100 atm.[5]
-
Improve Stirring: Ensure vigorous stirring to maximize the dissolution of the syngas in the solvent.
-
Route 2: Oxidation of 4,5-dimethyldecan-1-ol
Q: My final product is contaminated with 4,5-dimethyldecanoic acid. How can I prevent this over-oxidation?
A: The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent and control of the reaction conditions to avoid further oxidation to the carboxylic acid.
-
Probable Cause: The oxidizing agent is too strong, or the reaction was not quenched in time.
-
Solution:
-
Use a Milder Oxidizing Agent: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed for the selective oxidation of primary alcohols to aldehydes. Swern oxidation is another effective method.
-
Control Reaction Temperature: Perform the oxidation at low temperatures (e.g., 0°C to room temperature) to minimize over-oxidation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol and the appearance of the aldehyde. Quench the reaction as soon as the starting material is consumed.
-
Q: The yield of my Grignard reaction to produce 4,5-dimethyldecan-1-ol is low, and I have significant byproducts. What went wrong?
A: Grignard reactions are highly sensitive to the reaction conditions, particularly the absence of protic solvents and atmospheric oxygen and moisture.[1][3]
-
Probable Cause:
-
Presence of water in the glassware or solvent, which quenches the Grignard reagent.
-
Formation of Wurtz coupling byproducts.
-
Reaction with atmospheric CO2 to form a carboxylate.
-
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents that must be thoroughly dried.[1][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent reactions with oxygen and moisture.
-
Controlled Addition: Add the alkyl halide to the magnesium turnings slowly to maintain a gentle reflux and minimize side reactions.
-
Quantitative Data Summary
The following table summarizes expected yields and common impurity levels for the synthesis of this compound based on analogous reactions reported in the literature.
| Parameter | Hydroformylation of Branched Alkene | Oxidation of Primary Alcohol |
| Typical Yield | 60-85% | 75-95% |
| Isomeric Aldehydes | 5-20% | Not applicable |
| Unreacted Alkene | < 5% with optimization | Not applicable |
| Unreacted Alcohol | Not applicable | < 5% with optimization |
| Carboxylic Acid | < 2% | 2-10% (depending on oxidant) |
| Grignard Byproducts | Not applicable | 5-15% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroformylation
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with 3,4-dimethyl-1-nonene (1 equivalent), a rhodium catalyst precursor (e.g., Rh(acac)(CO)2, 0.1 mol%), and a phosphine ligand (e.g., PPh3, 10 equivalents relative to Rh) in an anhydrous, deoxygenated solvent such as toluene.
-
Reaction Execution: The reactor is sealed, purged several times with nitrogen, and then pressurized with syngas (1:1 mixture of CO and H2) to the desired pressure (e.g., 50 atm). The mixture is heated to the target temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring and Workup: The reaction is monitored by GC for the consumption of the starting alkene. Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired linear aldehyde from branched isomers and catalyst residues.
Protocol 2: Synthesis of this compound via Oxidation of 4,5-dimethyldecan-1-ol
This protocol assumes the prior synthesis of 4,5-dimethyldecan-1-ol.
-
Reagent Preparation: A solution of 4,5-dimethyldecan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Oxidation: The solution is cooled to 0°C, and pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel is added in portions. The mixture is stirred at 0°C and then allowed to warm to room temperature.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude aldehyde is purified by flash column chromatography (hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
Caption: Workflow for the synthesis of this compound via hydroformylation.
Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent oxidation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. leah4sci.com [leah4sci.com]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of 4,5-Dimethyldecanal
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the accurate quantification of 4,5-Dimethyldecanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound?
A1: The most common and robust technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and the ability to identify the compound based on its mass spectrum.[1] To improve volatility and thermal stability, derivatization of the aldehyde is highly recommended prior to GC-MS analysis.[2][3]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is a critical step for several reasons.[4] Aldehydes, particularly long-chain ones, can be prone to instability and may adhere to active sites in the GC system, leading to poor peak shape and inaccurate quantification.[3] Derivatization converts the aldehyde into a more volatile and thermally stable compound, which improves its chromatographic behavior and detection.[2][4] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[3][5][6]
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A3: The molecular weight of this compound is 184.32 g/mol . In electron impact (EI) mass spectrometry, you would expect to see a molecular ion peak (M⁺) at approximately m/z 184.[2] Depending on the ionization method and potential adduct formation, other ions may be observed. For instance, with electrospray ionization (ESI), you might observe protonated ([M+H]⁺ at m/z 185.19) or sodiated ([M+Na]⁺ at m/z 207.17) adducts.[7]
Q4: How can I prepare samples containing this compound for analysis?
A4: Sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[8] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[8][9] The choice of method depends on the sample matrix. For biological fluids, protein precipitation may be a necessary first step.[9] For environmental samples, headspace sampling can be effective for volatile aldehydes.[7]
Q5: What are some common causes of poor peak shape during the GC analysis of this compound?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include issues with the GC column, such as degradation or contamination, activity in the injector liner, or improper derivatization.[10] For a reactive compound like an aldehyde, incomplete derivatization can lead to interactions with active sites in the GC system, causing peak tailing.[3]
Quantitative Data Presentation
The following tables summarize key quantitative data for the analysis of this compound. Note that some of this data is predicted or based on similar compounds due to the limited availability of experimental data for this specific molecule.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Ion Type | Source |
| Molecular Weight | 184.32 g/mol | - | [2] |
| Molecular Ion (M⁺) | ~184 m/z | Electron Impact (EI) | [2] |
| Protonated Adduct [M+H]⁺ | 185.190 m/z | Predicted | [7] |
| Sodiated Adduct [M+Na]⁺ | 207.172 m/z | Predicted | [7] |
Table 2: Indicative GC-MS Parameters for PFBHA-derivatized Aldehydes
| Parameter | Typical Value/Condition |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Temperatures | |
| Injector | 250 °C |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Quadrupole | 150 °C |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 300 °C |
| Final Hold | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| MS Detection | |
| Mode | Scan or Selected Ion Monitoring (SIM) |
| Scan Range | 50-550 amu |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with PFBHA
This protocol outlines a general procedure for the derivatization of this compound in a liquid sample.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)
-
Internal standard solution (e.g., a deuterated analogue or a structurally similar aldehyde not present in the sample)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Aliquoting: Transfer a known volume or weight of the sample into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction (if necessary): For aqueous samples, perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane). Vortex vigorously for 1-2 minutes and centrifuge to separate the phases. Collect the organic layer. For solid samples, perform a solvent extraction followed by centrifugation or filtration.
-
Derivatization: Add an excess of the PFBHA solution to the organic extract.
-
Reaction: Cap the tube tightly and vortex. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 60 minutes) to facilitate the derivatization reaction.[7]
-
Cooling and Drying: Allow the reaction mixture to cool to room temperature. Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation/Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen to the desired final volume.
-
Analysis: Transfer the final extract to a GC vial for GC-MS analysis.
Troubleshooting Guides
Issue 1: No or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Analyte Degradation | Aldehydes can be unstable.[11] Ensure samples are processed promptly and stored at low temperatures. Use fresh solvents and reagents. |
| Incomplete Derivatization | Optimize derivatization conditions (reagent concentration, temperature, time). Ensure the sample is dry before adding the derivatizing agent, as water can interfere. |
| GC Inlet Issues | The inlet liner may be contaminated or active. Replace the liner or use a deactivated liner.[10] |
| Column Problems | The GC column may be degraded or contaminated. Bake out the column according to the manufacturer's instructions or trim the first few centimeters.[10] |
| Leak in the System | Check for leaks in the injector, column fittings, and detector using an electronic leak detector.[10] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Active Sites in the System | Incomplete derivatization can lead to interactions with active sites. Ensure derivatization is complete. Use a deactivated inlet liner and a high-quality, inert GC column.[10] |
| Column Overload | The sample may be too concentrated. Dilute the sample and re-inject. |
| Improper Flow Rate | Optimize the carrier gas flow rate for your column dimensions and method.[1] |
| Solvent Effects | Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature. |
Issue 3: High Baseline Noise
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas traps are functioning correctly. |
| Septum Bleed | The injector septum may be degrading. Replace the septum with a high-quality, low-bleed septum.[10] |
| Column Bleed | The GC column may be bleeding at high temperatures. Condition the column according to the manufacturer's instructions. |
| Contaminated Detector | The mass spectrometer ion source may be dirty. Clean the ion source according to the instrument manual.[10] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. Decane, 4,5-dimethyl- | C12H26 | CID 528476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C12H24O) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4,5-dimethyldecane [webbook.nist.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
increasing the efficiency of 4,5-Dimethyldecanal pheromone traps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 4,8-Dimethyldecanal pheromone traps, primarily for monitoring and managing the red flour beetle, Tribolium castaneum.
Frequently Asked Questions (FAQs)
Q1: What is 4,8-Dimethyldecanal and which species does it target?
A1: 4,8-Dimethyldecanal is the aggregation pheromone of the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum.[1][2] It is a semiochemical produced by males to attract both males and females, facilitating congregation.[1][3]
Q2: How do 4,8-Dimethyldecanal pheromone traps work?
A2: These traps use a synthetic lure that releases 4,8-Dimethyldecanal, attracting the target beetles. Upon entering the trap, the beetles are captured, typically on a sticky surface or in a pitfall reservoir. This allows for population monitoring and, in some cases, mass trapping to reduce pest numbers.
Q3: What is the optimal placement for pheromone traps?
A3: Trap placement is critical for maximizing capture rates. Traps should be placed on the floor along walls or next to support pillars, as these are common travel paths for T. castaneum.[4] The distribution of these beetles is often clumped, so placing traps in areas with historical pest activity or "hot spots" can increase efficiency.[4]
Q4: How often should the pheromone lure and trap be replaced?
A4: Lure longevity can vary by manufacturer and environmental conditions. It is crucial to follow the manufacturer's recommendations for lure replacement to ensure a consistent and effective release of the pheromone. Traps, especially sticky traps, should be checked and replaced weekly, or more frequently in dusty environments or areas with high pest populations, as the sticky surface can become contaminated and less effective.
Q5: Can environmental conditions affect trap performance?
A5: Yes, environmental factors such as temperature and humidity can influence insect activity and, consequently, trap captures.[5][6] For instance, the activity of some stored-product pests is reduced at lower temperatures.[5] Airflow can also play a role; some studies suggest that forced air movement downstream of the pheromone trap can increase the percentage of beetles trapped.[7]
Troubleshooting Guide
Problem: Low or no beetle captures in the trap.
| Possible Cause | Troubleshooting Steps |
| Incorrect Trap Placement | Relocate traps to floor level, along walls, or near structural elements where beetles are likely to travel.[4] |
| Depleted or Ineffective Lure | Replace the pheromone lure according to the manufacturer's instructions. Ensure you are using the correct pheromone for the target species. |
| Environmental Factors | Consider the ambient temperature and humidity; beetle activity may be lower in colder conditions.[5] |
| Trap Contamination | In dusty environments, the sticky surface of the trap can become covered. Replace traps more frequently or use trap designs with dust covers.[8] |
| Low Pest Population | The low capture rate may accurately reflect a low pest density. Continue monitoring to detect any population increases. |
Problem: Capturing non-target insects.
| Possible Cause | Troubleshooting Steps |
| Trap Design | Some trap designs may be more prone to capturing non-target species. While the 4,8-Dimethyldecanal pheromone is specific, the physical design of the trap is not. |
| Use of Kairomones | If using a food-based kairomone in conjunction with the pheromone, it may attract a broader range of stored-product pests. |
Data on Trap Efficiency
The efficiency of 4,8-Dimethyldecanal pheromone traps can be significantly influenced by trap design and the use of kairomones.
Table 1: Comparison of Trap Designs for T. castaneum Capture
| Trap Design | Relative Capture Efficiency | Notes |
| Pitfall Trap (e.g., Flit-Trak M2) | Superior for walking T. castaneum | A commercial pitfall trap that proved more effective than other floor trap designs in laboratory and field experiments.[8] |
| Sticky Trap (e.g., Detector, Trapper Monitor) | Less effective than pitfall for T. castaneum | Other stored-product pests, such as Typhaea stercorea and Ahasverus advena, may prefer sticky traps.[8] |
| Modified Pitfall Trap with Dust Cover | Significantly superior in dusty areas | A dust cover can protect the trap from contamination and maintain its effectiveness in dusty environments like flour mills.[8] |
| Experimental Traps with Varied Shape and Texture | 3 to 5 times more efficient than standard traps | New trap designs that alter shape and surface texture have shown significantly higher capture rates.[9][10] |
Table 2: Effect of Kairomones on T. castaneum Trap Capture
| Lure Composition | Relative Capture Efficiency | Notes |
| Pheromone Only | Baseline | Traps with only the pheromone lure are effective at capturing T. castaneum.[8] |
| Pheromone + Food Oil Kairomone | Significantly Higher | The addition of a food-based oil can enhance the attractiveness of the pheromone lure, resulting in a higher trap capture.[8] |
| Food Oil Kairomone Only | Low | The food oil alone is not a strong attractant for T. castaneum.[8] |
Experimental Protocols
Objective: To evaluate the efficacy of different 4,8-Dimethyldecanal pheromone trap designs for capturing Tribolium castaneum.
Materials:
-
Multiple trap designs to be tested (e.g., commercial pitfall trap, sticky trap, modified experimental trap).
-
4,8-Dimethyldecanal pheromone lures.
-
Tribolium castaneum adults (mixed-sex).
-
Experimental arenas (e.g., large plastic or metal trays).
-
Substrate for the arena floor (e.g., clean flour).
-
Environmental chamber or room with controlled temperature and humidity.
Methodology:
-
Acclimatization: Acclimate the T. castaneum adults to the experimental conditions (temperature and humidity) for at least 24 hours prior to the experiment.
-
Arena Setup:
-
Place a clean substrate on the floor of the experimental arenas.
-
Position the different trap designs within each arena. The placement should be randomized to avoid positional bias. A common design is to place traps in the corners of the arena.
-
Ensure a sufficient distance between traps to allow for independent choices by the beetles.
-
-
Lure Placement: Place a fresh 4,8-Dimethyldecanal lure in each trap according to the manufacturer's instructions.
-
Beetle Release: Release a known number of T. castaneum adults into the center of each arena.
-
Incubation: Place the arenas in an environmental chamber with controlled temperature, humidity, and light cycle for a predetermined duration (e.g., 24 or 48 hours).
-
Data Collection: After the incubation period, count the number of beetles captured in each trap. Also, count the number of beetles remaining free in the arena.
-
Replication: Repeat the experiment multiple times (at least 3-4 replicates) to ensure the statistical validity of the results.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the capture rates of the different trap designs.
Visualizations
Caption: Experimental workflow for evaluating pheromone trap efficiency.
Caption: Simplified biosynthesis pathway of 4,8-Dimethyldecanal.[11][12]
References
- 1. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4,8-Dimethyldecanal
A Note on the Target Compound: The following guide details the synthesis of 4,8-dimethyldecanal, a well-studied aggregation pheromone of the red flour beetle, Tribolium castaneum. While the initial query specified 4,5-dimethyldecanal, the preponderance of available research literature focuses on the 4,8-isomer, suggesting a possible misstatement in the original topic. This guide therefore presents a comparative analysis of synthetic routes to the biologically significant 4,8-dimethyldecanal.
Two prominent and effective strategies for the stereoselective synthesis of (4R,8R)-4,8-dimethyldecanal, the most active stereoisomer, are presented below. These methods leverage chiral starting materials to achieve high enantiomeric purity in the final product. The first is an asymmetric synthesis employing a chiral pool strategy, and the second involves the coupling of two chiral building blocks derived from commercially available precursors.
Data Presentation
| Parameter | Method 1: Asymmetric Synthesis via Chiral Pool | Method 2: Chiral Building Block Coupling |
| Starting Material(s) | (R)-4-(Benzyloxy)-3-methylbutanal | (R)- or (S)-Citronellol and (S)-(+)-1-bromo-2-methylbutane |
| Key Reactions | Asymmetric methylation | Grignard coupling, Ozonolysis or Oxidation with RuCl₃/NaIO₄ |
| Number of Steps | 9 linear steps | Approximately 3-5 steps |
| Overall Yield | 36.8%[1] | ~54% (for a 3-step synthesis of two isomers)[2] |
| Stereochemical Control | High, derived from chiral starting material and asymmetric reactions[1] | High, derived from the stereochemistry of the starting materials[2][3][4] |
| Reported Purity | Not explicitly stated in the abstract, but high enantiomeric purity is implied by the methodology. | >97% chemical purity by GC has been reported for similar syntheses[5] |
Experimental Protocols
Method 1: Asymmetric Synthesis via Chiral Pool Strategy
While a detailed step-by-step protocol for this specific synthesis is not available in the provided search results, the overall strategy is outlined as a nine-step linear synthesis starting from (R)-4-(Benzyloxy)-3-methylbutanal.[1] The key step is an asymmetric methylation to introduce one of the chiral centers.[1] The synthesis follows a C5 + C5 + C2 plan to construct the carbon skeleton of the target molecule.[1] This method results in the synthesis of the (4R,8R)-isomer of 4,8-dimethyldecanal with an overall yield of 36.8%.[1]
Method 2: Chiral Building Block Coupling from Citronellol and 1-bromo-2-methylbutane
This method provides a more direct route to 4,8-dimethyldecanal and its stereoisomers. A common variation involves the coupling of a chiral Grignard reagent with a tosylate derivative of citronellol.[2][3]
Step 1: Tosylation of (R)-Citronellol [2]
-
(R)-Citronellol (2.0 g, 12.8 mmol) is dissolved in chloroform (10 mL) and cooled to 0°C in an ice bath.
-
Pyridine (2.0 mL, 25.6 mmol) is added, followed by the portion-wise addition of p-toluenesulfonylchloride (3.65 g, 19.2 mmol) with constant stirring.
-
The reaction is monitored until completion (approximately 3.5 hours).
-
Diethyl ether (50 mL) and water (10 mL) are added to the reaction mixture.
-
The organic layer is separated and washed successively with 10% HCl, saturated NaHCO₃ solution, and water.
-
The organic layer is then dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the crude tosylate is purified by column chromatography on silica gel (hexane/ethyl acetate: 8/2) to yield (R)-citronellyl tosylate. A yield of 86% has been reported for this step.[2]
Step 2: Grignard Coupling A detailed experimental protocol for the Grignard coupling step is not fully provided in the search results. However, the general procedure involves the reaction of the prepared tosylate with a Grignard reagent derived from a chiral 2-methyl-1-bromobutane. The coupling is often catalyzed by a copper salt, such as Li₂CuCl₄.[4]
Step 3: Oxidative Cleavage to the Aldehyde The terminal double bond of the coupled product is then oxidatively cleaved to yield the desired aldehyde. This can be achieved through ozonolysis or by using other oxidizing agents like RuCl₃/NaIO₄.[3][4]
Visualizations
Caption: Comparative workflow of two synthetic routes to 4,8-dimethyldecanal.
Caption: Logical relationship between the two synthetic methods for 4,8-dimethyldecanal.
References
A Comparative Analysis of the Biological Activities of 4,5-Dimethyldecanal and Other Bioactive Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, aldehydes represent a class of organic compounds with a vast and varied spectrum of biological activities. From mediating intricate insect communication to exhibiting potent antimicrobial and cytotoxic effects, their roles are both fundamental and complex. This guide provides a comparative overview of the biological activity of 4,5-Dimethyldecanal and other selected aldehydes, supported by experimental data and detailed methodologies.
Pheromonal Activity: Orchestrating Insect Behavior
Many aldehydes serve as potent semiochemicals, particularly as pheromones that govern critical insect behaviors such as aggregation, foraging, and mating. The specificity of these chemical signals is often crucial for species recognition and reproductive success.
4,8-Dimethyldecanal is a well-documented aggregation pheromone produced by male red flour beetles (Tribolium castaneum) and is attractive to both sexes[1][2]. The synthetic version has shown strong attractancy, albeit slightly less than the natural pheromone, which is attributed to the presence of multiple stereoisomers in the synthetic mixture[1][3]. Similarly, 4,6-dimethyldodecanal has been identified as a male sex pheromone and a trail-following pheromone in two species of the termite Zootermopsis[4][5].
Other simpler aldehydes also play significant roles in insect communication. Hexanal , a common volatile organic compound emitted by plants, has been shown to elicit foraging behavior in the brown marmorated stink bug (Halyomorpha halys)[6][7][8]. Decanal is a major component of the larval aggregation pheromone of the greater wax moth, Galleria mellonella[9][10]. Furthermore, nonanal acts as a kairomone, attracting Culex mosquitoes, and its effect is synergistic with carbon dioxide.
The following table summarizes the pheromonal activity of these aldehydes based on available experimental data.
| Aldehyde | Species | Type of Pheromonal Activity | Quantitative Data |
| 4,8-Dimethyldecanal | Tribolium castaneum (Red Flour Beetle) | Aggregation Pheromone | Synthetic sample showed 51% attractiveness at 150 ng per disk; isolated pheromone showed 65% attractiveness at 15 ng[1]. |
| 4,6-dimethyldodecanal | Zootermopsis nevadensis, Z. angusticollis (Termites) | Male Sex Pheromone, Trail-Following Pheromone | Identified as the active compound in trail-following and sex-specific gland extracts. |
| Hexanal | Halyomorpha halys (Brown Marmorated Stink Bug) | Foraging Stimulant / Attractant | Significantly attracted adult bugs in a two-choice assay at a dose of 1 µg[6]. |
| Decanal | Galleria mellonella (Greater Wax Moth) | Larval Aggregation Pheromone | Induced significant attraction in 8th instar larvae in dual-choice olfactometer assays[9][10]. |
| Nonanal | Culex quinquefasciatus (Southern House Mosquito) | Attractant (Kairomone) | Acts as an attractant, with activity enhanced by the presence of carbon dioxide. |
Antimicrobial and Cytotoxic Activities: A Double-Edged Sword
Beyond their role in chemical communication, many aldehydes exhibit significant antimicrobial and cytotoxic properties, making them subjects of interest for both therapeutic and toxicological research.
Octanal has demonstrated both antioxidant and antibacterial activity. Its antifungal mechanism against Geotrichum citri-aurantii is linked to the disruption of cell membrane integrity[11]. Furthermore, it exhibits cytotoxicity against HeLa cells with a reported IC50 value of 3.5 μg/mL[11]. Nonanal has also been reported to have antimicrobial activity against both gram-positive and gram-negative bacteria.
The cytotoxicity of aldehydes is a critical consideration. Studies have shown that the toxicity of aldehydes can be dependent on the cell line and its metabolic capabilities. For instance, the cytotoxicity of some aldehydes was found to be stronger in cell lines with higher aldehyde dehydrogenase (ALDH) activity, suggesting that metabolic conversion can influence the toxic outcome.
Below is a summary of the antimicrobial and cytotoxic activities of selected aldehydes.
| Aldehyde | Activity Type | Organism/Cell Line | Quantitative Data |
| Octanal | Cytotoxicity | HeLa cells | IC50: 3.5 μg/mL[11] |
| Octanal | Antifungal | Geotrichum citri-aurantii | Increases extracellular conductivity and membrane permeability[11]. |
| Nonanal | Antibacterial | Gram-positive and Gram-negative bacteria | Effective at concentrations of 100 to >800 mg/kg. |
| Various Aldehydes | Cytotoxicity | Rat HTC and Mouse Hepa 1c1c7 hepatoma cells | Cytotoxicity varies with aldehyde structure and cell line metabolic activity. |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of aldehyde bioactivities.
Electroantennography (EAG) for Pheromone Activity
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory stimulation.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive saline solution.
-
Airflow: A continuous stream of purified and humidified air is passed over the antenna.
-
Stimulus Delivery: A pulse of air containing the aldehyde of interest is injected into the continuous airstream.
-
Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the olfactory stimulus.
-
Controls: A solvent blank and a known standard odorant are used as negative and positive controls, respectively.
Y-Tube Olfactometer Bioassay for Behavioral Response
The Y-tube olfactometer is a common apparatus for studying insect behavioral responses to chemical cues in a two-choice paradigm.
Protocol:
-
Apparatus Setup: A Y-shaped glass tube is used. A stream of purified air is split and passed through two separate chambers before entering the two arms of the Y-tube.
-
Odor Source: The test aldehyde is applied to a filter paper and placed in one chamber, while a solvent control is placed in the other.
-
Insect Release: An individual insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed, and the arm it chooses (and often the time spent in each arm) is recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests (e.g., Chi-squared test) to determine if there is a significant preference.
-
Rotation: The positions of the treatment and control arms are periodically switched to avoid any positional bias.
Cytotoxicity Assay (MTT or alamarBlue)
Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells. The MTT and alamarBlue assays are colorimetric methods that measure cell metabolic activity as an indicator of cell viability.
Protocol (alamarBlue):
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test aldehyde. A vehicle control (e.g., DMSO) and an untreated control are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: alamarBlue reagent is added to each well, and the plate is incubated for a further 1-4 hours.
-
Measurement: The absorbance or fluorescence of each well is measured using a plate reader. The amount of color change or fluorescence is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the aldehyde that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways in Insect Olfaction
The detection of aldehydes by insects is a complex process initiated by the binding of the odorant molecule to an Odorant Binding Protein (OBP) in the sensillar lymph. The OBP then transports the aldehyde to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain.
Conclusion
While direct comparative data for this compound remains elusive, the examination of its structural analogs and other bioactive aldehydes reveals a rich tapestry of biological functions. As pheromones, they are key players in the chemical ecology of insects, offering potential avenues for pest management through attract-and-kill or mating disruption strategies. Their antimicrobial and cytotoxic properties, on the other hand, highlight their potential as leads for new therapeutic agents, while also underscoring the need for careful toxicological evaluation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers working to unravel the complex and multifaceted biological activities of this important class of compounds. Further research into the specific activities and mechanisms of action of a wider range of substituted aldehydes will undoubtedly open up new opportunities in both basic and applied science.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of syn-4,6-dimethyldodecanal, the male sex pheromone and trail-following pheromone of two species of the termite Zootermopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexanal, a major volatile found in fresh peanut seed, elicits foraging behavior in the laboratory-reared brown marmorated stink bug, Halyomorpha halys (Heteroptera: Pentatomidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexanal, a major volatile found in fresh peanut seed, elicits foraging behavior in the laboratory-reared brown marmorated stink bug, Halyomorpha halys (Heteroptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizations of botanical attractant of Halyomorpha halys and selection of relevant deorphanization candidates via computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Decanal as a major component of larval aggregation pheromone of the gr" by Charles A. Kwadha, Jacqueline M. Mutunga et al. [thehive.icipe.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Quantification of 4,5-Dimethyldecanal
For researchers, scientists, and drug development professionals, the accurate quantification of analytes such as 4,5-Dimethyldecanal is critical. This guide provides a comparative overview of two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method can significantly impact the sensitivity, specificity, and throughput of your analysis.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the quantification of aliphatic aldehydes, which can be expected for this compound, using GC-MS and LC-MS/MS with derivatization. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-MS with PFBHA Derivatization | LC-MS/MS with DNPH Derivatization |
| Limit of Detection (LOD) | 1 - 10 pg | 0.008 - 1.9 µg/L[1][2] |
| Limit of Quantification (LOQ) | 5 - 50 pg | 0.025 - 6.0 µg/L[1][2] |
| Linearity (R²) | > 0.99 | ≥ 0.999[2] |
| Intra-day Precision (%RSD) | < 15% | ≤ 10%[2] |
| Inter-day Precision (%RSD) | < 20% | ≤ 10%[2] |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is highly sensitive for volatile and semi-volatile aldehydes. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) enhances the thermal stability and chromatographic properties of the analyte, leading to improved detection.
Sample Preparation and Derivatization:
-
Sample Extraction: For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For solid samples, a solvent extraction followed by cleanup may be necessary.
-
Derivatization Reaction:
-
To an aliquot of the extracted sample, add a solution of PFBHA in a suitable solvent (e.g., methanol).
-
The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[3]
-
-
Extraction of Derivatives: The PFBHA-aldehyde oxime derivatives are then extracted into an organic solvent (e.g., hexane or dichloromethane).
-
Concentration: The extract is concentrated under a gentle stream of nitrogen to the final volume required for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of PFBHA derivatives (e.g., a non-polar or medium-polarity column).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: An optimized temperature gradient is used to separate the target analyte from other components in the sample.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization
This method is well-suited for less volatile aldehydes or for matrices that are not amenable to GC analysis. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone that can be readily ionized and detected by mass spectrometry.[4]
Sample Preparation and Derivatization:
-
Sample Collection: Aldehydes in gaseous samples can be collected by bubbling the gas through a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid). For liquid samples, the DNPH solution can be added directly.[2]
-
Derivatization Reaction: The reaction is typically allowed to proceed at room temperature or slightly elevated temperatures.
-
Sample Cleanup: The resulting solution containing the DNPH-aldehyde hydrazones may require a cleanup step, such as solid-phase extraction (SPE), to remove unreacted DNPH and other interferences.
-
Final Solution: The cleaned-up sample is then dissolved in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatograph: A reverse-phase C18 column is commonly used for the separation of DNPH derivatives.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the this compound-DNPH derivative are monitored.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described quantification methods.
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Enantioselective Synthesis of 4,5-Dimethyldecanal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential enantioselective synthetic routes to the stereoisomers of 4,5-dimethyldecanal. Due to the absence of a single, established method for the synthesis of all four stereoisomers in the current literature, this document outlines plausible strategies based on well-established asymmetric transformations. The performance of key steps in these routes is supported by experimental data from analogous reactions found in published research.
Introduction
This compound is a chiral aldehyde containing two adjacent stereocenters, resulting in four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The precise stereochemistry of such molecules is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their study and application in fields such as pheromone synthesis and drug discovery. This guide explores and compares potential synthetic strategies, focusing on catalyst systems, starting materials, and expected stereochemical outcomes.
Comparison of Proposed Synthetic Strategies
Two primary strategies are proposed for the enantioselective synthesis of this compound isomers:
-
Strategy A: Asymmetric Conjugate Addition. This approach involves the stereoselective addition of a methyl group to a β-substituted-α,β-unsaturated aldehyde or ester, followed by chain elongation.
-
Strategy B: Asymmetric Hydrogenation. This strategy relies on the diastereoselective hydrogenation of a suitable α,β-unsaturated precursor where one stereocenter is already established.
The following table summarizes the key aspects and expected performance of these strategies based on analogous reactions reported in the literature.
| Strategy | Key Reaction | Catalyst/Reagent | Typical Substrate | Reported Yield (%) | Reported ee (%) | Reported dr | Reference (Analogous Reaction) |
| A | Asymmetric Michael Addition | Copper-catalyzed organozirconium reagents | Cyclic enones | Up to 98% | Up to 99% | N/A | [1] |
| A | Chiral Auxiliary-Mediated Conjugate Addition | (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | α,β-unsaturated amides | >95% | >95% | >95:5 | [2] |
| B | Ru-Catalyzed Asymmetric Hydrogenation | Ru/PNN catalytic system | α,β-unsaturated ketones | Up to 99% | Up to 98% | >99:1 | [3][4] |
Experimental Protocols (Representative for Key Steps)
Strategy A: Asymmetric Conjugate Addition of a Methyl Group
This protocol is adapted from a copper-catalyzed asymmetric conjugate addition of an alkylzirconium reagent to a cyclic enone, which can be conceptually applied to an acyclic α,β-unsaturated aldehyde precursor of this compound.[1]
Step 1: In situ generation of the alkylzirconium reagent. To a solution of the appropriate alkene (1.2 equiv) in an anhydrous, degassed solvent such as THF, the Schwartz reagent (Cp2ZrHCl, 1.2 equiv) is added under an inert atmosphere. The mixture is stirred at room temperature for 1-2 hours until the alkene is fully consumed, as monitored by TLC or GC-MS.
Step 2: Copper-catalyzed conjugate addition. In a separate flask, a copper salt (e.g., Cu(OTf)2, 5 mol%) and a chiral ligand (e.g., a phosphoramidite ligand, 10 mol%) are dissolved in an anhydrous solvent. The solution is stirred to form the catalyst complex. The freshly prepared alkylzirconium reagent is then added to the catalyst solution, followed by the α,β-unsaturated aldehyde precursor at a low temperature (e.g., -78 °C). The reaction is stirred until completion.
Step 3: Work-up and purification. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Strategy B: Asymmetric Hydrogenation
This protocol is based on the Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, which can be adapted for the diastereoselective hydrogenation of an unsaturated precursor to this compound.[3][4]
Step 1: Preparation of the catalyst. A ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2, 1 mol%) and a chiral PNN ligand (2.2 mol%) are dissolved in an anhydrous solvent (e.g., toluene) in a glovebox or under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Step 2: Asymmetric hydrogenation. The unsaturated precursor of this compound is dissolved in an appropriate solvent (e.g., methanol) and added to the catalyst solution. The reaction mixture is then transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for a set time or until the reaction is complete as monitored by GC-MS.
Step 3: Work-up and purification. After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired this compound isomer.
Mandatory Visualizations
Logical Workflow for the Enantioselective Synthesis of this compound Isomers (Strategy A)
Caption: Proposed workflow for Strategy A: Asymmetric Conjugate Addition.
Signaling Pathway of Chiral Induction in Asymmetric Catalysis
Caption: General pathway of enantioselection in asymmetric catalysis.
Conclusion
The enantioselective synthesis of this compound isomers, while not explicitly detailed in a single comprehensive study, can be strategically approached using established asymmetric methodologies. Both asymmetric conjugate addition and asymmetric hydrogenation present viable pathways. The choice of strategy would depend on the availability of starting materials, the desired stereoisomer, and the specific performance of the chosen catalytic system with the actual substrates. The data from analogous reactions suggest that high yields and excellent stereoselectivities are achievable. Further experimental validation is required to optimize these proposed routes for the specific synthesis of this compound isomers.
References
- 1. Copper-catalyzed asymmetric conjugate addition of alkylzirconium reagents to cyclic enones to form quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4,8-Dimethyldecanal Pheromone Activity in Stored Product Beetles
A comprehensive review of the pheromonal activity of 4,8-dimethyldecanal (DMD), a significant aggregation pheromone in several species of stored product beetles, particularly of the genus Tribolium. This guide provides a comparative analysis of its activity with other relevant semiochemicals, supported by experimental data from electrophysiological and behavioral assays.
Introduction
4,8-Dimethyldecanal (DMD) is a well-documented aggregation pheromone produced by males of several species of flour beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum)[1][2]. This branched-chain aldehyde plays a crucial role in the chemical communication of these economically significant pests, mediating aggregation behaviors that lead to infestations in stored grain products.[1] While the user's initial query focused on 4,5-dimethyldecanal, a thorough review of scientific literature reveals a lack of documented pheromonal activity for this specific isomer. Consequently, this guide will focus on the extensively studied and biologically active isomer, 4,8-dimethyldecanal, and provide a comparative analysis with other relevant compounds. The chirality of DMD is crucial for its activity, with the (4R,8R)-isomer being identified as the most active stereoisomer for T. castaneum.[3][4][5]
Quantitative Analysis of Pheromone Activity
The biological activity of pheromones can be quantified through various laboratory and field-based experiments. Electroantennography (EAG) measures the electrical response of an insect's antenna to a volatile compound, providing a measure of its detection by olfactory receptor neurons. Behavioral assays, such as olfactometer tests and trap captures, quantify the insect's attraction or repulsion to a chemical cue.
Electroantennogram (EAG) Response
EAG studies have demonstrated the sensitivity of Tribolium castaneum antennae to 4,8-dimethyldecanal. The response is dose-dependent, with increasing concentrations of the pheromone eliciting a stronger antennal response.
| Compound | Insect Species | Concentration | Mean EAG Response (mV) | Reference |
| 4,8-Dimethyldecanal | Tribolium castaneum | 10⁻³ (w/w) | ~0.5 - 1.0 | [6][7] |
| 2-hexanone | Tribolium castaneum | 10⁻² - 10⁻⁶ (log₁₀ dilutions) | Dose-dependent response | [6] |
| β-ionone | Tribolium castaneum | 10⁻² - 10⁻⁶ (log₁₀ dilutions) | Dose-dependent response | [6] |
| (E)-2-heptenal | Tribolium castaneum | 10⁻² - 10⁻⁶ (log₁₀ dilutions) | Dose-dependent response | [6] |
| 6-methyl-5-hepten-2-one | Tribolium castaneum | 10⁻² - 10⁻⁶ (log₁₀ dilutions) | Dose-dependent response | [6] |
Behavioral Response: Olfactometer and Trap Capture Data
Behavioral assays consistently show that 4,8-dimethyldecanal is a potent attractant for both male and female Tribolium beetles.[8] The effectiveness of DMD can be influenced by its concentration and the presence of other kairomones, such as those found in food oils.[9]
| Pheromone/Lure | Insect Species | Assay Type | Key Findings | Reference |
| 4,8-Dimethyldecanal (0.5 µL) | Tribolium castaneum | Trap Capture | Maximum trap catch (24%) when beetles were released up to 60 cm from the pheromone source. | [9] |
| 4,8-Dimethyldecanal + Kairomone (food oil) | Tribolium castaneum | Trap Capture | Combination of pheromone and kairomone enhances trap capture compared to pheromone alone. | [9] |
| (4R,8R)-4,8-Dimethyldecanal | Tribolium castaneum | Behavioral Assay | Response identical to the natural pheromone. | [3][4][5] |
| Synthetic 4,8-Dimethyldecanal (racemic mixture) | Tribolium castaneum | Behavioral Assay | Strong attractancy (51%) at 150 ng per disk. | [10] |
Experimental Protocols
Electroantennography (EAG) Recording
The EAG technique is a fundamental tool for assessing the olfactory sensitivity of insects to volatile compounds.
General Protocol:
-
Insect Preparation: The insect is immobilized, and its head is fixed with dental wax, leaving the antennae exposed. For some protocols, the antenna is excised.[11][12]
-
Electrode Placement: A reference electrode (glass capillary filled with a saline solution) is inserted into the insect's eye or another part of the head. A recording electrode is brought into contact with the tip of the antenna.[11]
-
Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing the test odorant at a specific concentration is introduced into the airstream for a defined duration (e.g., 1 second).[6][7]
-
Data Acquisition: The voltage difference between the reference and recording electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon odor stimulation is measured as the EAG response.[12]
Figure 1: Generalized workflow for conducting Electroantennography (EAG) experiments.
Behavioral Bioassay: Two-Choice Olfactometer
A two-choice olfactometer is commonly used to assess the preference of an insect for a particular odor.
General Protocol:
-
Apparatus: A Y-tube or a four-arm olfactometer is used. Each arm is connected to a separate air stream, one carrying the test odor and the other(s) a control (e.g., solvent only).
-
Insect Release: Insects are introduced individually into the central chamber of the olfactometer.[13]
-
Observation: The movement of the insect is observed for a set period, and the time spent in each arm or the first choice made is recorded.[13]
-
Data Analysis: The data are analyzed statistically to determine if there is a significant preference for the arm containing the pheromone.
Figure 2: Generalized workflow for a two-choice olfactometer behavioral assay.
Pheromone Biosynthesis and Signaling
Biosynthesis of 4,8-Dimethyldecanal
Studies have shown that 4,8-dimethyldecanal in T. castaneum is biosynthesized through a modified fatty acid pathway, rather than the terpene biosynthetic pathway.[14][15] The production of DMD is influenced by diet quality, with males on a higher nutrition diet producing significantly more pheromone.[16][17]
Figure 3: Simplified proposed biosynthetic pathway of 4,8-Dimethyldecanal.
Olfactory Signaling Pathway
The perception of 4,8-dimethyldecanal begins with its binding to Odorant-Binding Proteins (OBPs) in the sensillar lymph of the insect's antenna.[6] This complex then interacts with specific Olfactory Receptors (ORs) on the membrane of Olfactory Receptor Neurons (ORNs). The activation of the OR leads to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential that is transmitted to the antennal lobe of the brain for processing.
Figure 4: Generalized olfactory signaling pathway for pheromone perception in insects.
Conclusion
4,8-Dimethyldecanal is a critical semiochemical in the life history of several Tribolium species, acting as a potent aggregation pheromone. While information on the pheromonal activity of this compound is not available in the current body of scientific literature, the extensive research on its 4,8-isomer provides a robust framework for understanding the chemical ecology of these stored product pests. The quantitative data from EAG and behavioral assays consistently demonstrate the attractiveness of 4,8-dimethyldecanal, highlighting its potential for use in integrated pest management strategies, such as in monitoring and mass trapping programs. Further research into the specific olfactory receptors and neural pathways involved in the perception of this and other related semiochemicals will undoubtedly contribute to the development of more effective and targeted pest control methods.
References
- 1. Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutually Exclusive Expression of Closely Related Odorant-Binding Proteins 9A and 9B in the Antenna of the Red Flour Beetle Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 12. The electroantennogram / Boxes / Энтомология [entomologa.ru]
- 13. academic.oup.com [academic.oup.com]
- 14. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pheromone production by male Tribolium castaneum (Coleoptera: Tenebrionidae) is influenced by diet quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Pheromonal Signal: A Comparative Analysis of 4,8-Dimethyldecanal Cross-Reactivity in Stored-Product Beetles
A comprehensive review of existing literature reveals a significant lack of data on the cross-reactivity of 4,5-dimethyldecanal in any species. Extensive searches have yielded no information regarding its binding affinity, potency, or efficacy. In light of this, the following guide focuses on the closely related and extensively studied isomer, 4,8-dimethyldecanal, a well-established aggregation pheromone in several species of stored-product beetles of the genus Tribolium. This guide will objectively compare its performance across different species and with alternative semiochemicals, providing supporting experimental data and detailed methodologies for key experiments.
Introduction to 4,8-Dimethyldecanal
4,8-Dimethyldecanal (4,8-DMD) is a crucial semiochemical for communication in several economically important stored-product pests, primarily the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum)[1][2]. Produced by males, it acts as an aggregation pheromone, attracting both males and females to food sources, thereby facilitating mating and increasing population density[1][2]. The stereochemistry of 4,8-DMD plays a pivotal role in its biological activity, with different stereoisomers eliciting varying degrees of attraction in different species.
Cross-Reactivity and Species-Specific Responses
The biological activity of 4,8-dimethyldecanal is not uniform across all species, or even within the Tribolium genus. The response to this pheromone is highly dependent on the species and the specific stereoisomer of the compound.
Comparative Behavioral Responses to 4,8-Dimethyldecanal Stereoisomers
Studies have shown that Tribolium castaneum and Tribolium confusum exhibit a strong preference for the (4R,8R)-isomer of 4,8-dimethyldecanal. Other isomers, such as (4S,8S), (4R,8S), and (4S,8R), are significantly less attractive or even inactive.
| Species | Stereoisomer | Behavioral Response | Reference |
| Tribolium castaneum | (4R,8R) | Strong Attraction | [3] |
| Tribolium castaneum | Other isomers | Weak or no response | [3] |
| Tribolium confusum | Racemic mixture | Strong Attraction | [1] |
Table 1: Comparative behavioral responses of Tribolium species to different stereoisomers of 4,8-dimethyldecanal.
While 4,8-DMD is a potent aggregation pheromone for T. castaneum and T. confusum, its effectiveness in other stored-product beetles is limited. Other beetle families have evolved distinct pheromone systems. For instance, beetles in the families Bostrichidae, Curculionidae, Cucujidae, and Silvanidae utilize different aggregation pheromones. This specificity is crucial for avoiding interspecies competition and ensuring efficient mate finding.
Alternative Aggregation Pheromones in Stored-Product Beetles
To provide a broader context for the activity of 4,8-dimethyldecanal, it is useful to compare it with other aggregation pheromones used by different stored-product beetle species.
| Pheromone | Chemical Class | Target Pest(s) | Reference |
| 4,8-Dimethyldecanal | Aldehyde | Tribolium castaneum, T. confusum | [1][2] |
| Sitophilure | Ketone | Sitophilus spp. (weevils) | |
| Dominicalure | Ester | Rhyzopertha dominica (lesser grain borer) | |
| Cucujolides | Macrolide | Cryptolestes spp. (flat grain beetles) |
Table 2: Comparison of aggregation pheromones in different stored-product beetles.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential.
Fluorescence Competitive Binding Assay for Odorant-Binding Proteins (OBPs)
This assay is used to determine the binding affinity of a ligand (e.g., a pheromone) to an odorant-binding protein (OBP), which is the first step in olfactory signal transduction.
Materials:
-
Purified recombinant OBP
-
Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)
-
Test ligand (e.g., 4,8-dimethyldecanal)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Methanol (for dissolving probe and ligand)
-
Fluorescence spectrophotometer
Procedure:
-
Protein and Ligand Preparation: Dissolve the purified OBP in Tris-HCl buffer to a final concentration of 2 µM. Prepare a 1 mM stock solution of 1-NPN and the test ligand in methanol[4].
-
Determination of Probe Dissociation Constant (K1-NPN): Titrate the 2 µM protein solution with increasing concentrations of 1-NPN (e.g., 2 to 20 µM). Measure the fluorescence intensity at an excitation wavelength of 337 nm and an emission wavelength range of 350-550 nm[4]. The dissociation constant is calculated from the saturation curve.
-
Competitive Binding: Mix the OBP (2 µM) with 1-NPN (2 µM). Add the test ligand at increasing concentrations (e.g., 2 to 40 µM)[4].
-
Data Analysis: Measure the decrease in fluorescence intensity as the test ligand displaces the 1-NPN probe. The half-maximal inhibitory concentration (IC50) is determined and used to calculate the binding affinity (Ki) of the test ligand using the following equation: Ki = [IC50] / (1 + [[1-NPN]] / K1-NPN) [5][6].
Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to a volatile compound, providing a measure of its olfactory sensitivity.
Materials:
-
Live insect
-
Dissecting microscope
-
Glass capillary electrodes
-
Micromanipulators
-
Saline solution (e.g., insect Ringer's solution)
-
Air stimulus controller
-
Data acquisition system
Procedure:
-
Antenna Preparation: Anesthetize the insect and excise an antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing the test compound at known concentrations are introduced into the airstream.
-
Recording and Analysis: The voltage changes across the antenna are amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response[7]. Dose-response curves can be generated by testing a range of stimulus concentrations.
Signaling and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the key pathways and experimental setups.
Conclusion
While data on this compound remains elusive, the extensive research on its isomer, 4,8-dimethyldecanal, provides valuable insights into the chemical ecology of stored-product beetles. The high degree of specificity in the response of Tribolium species to different stereoisomers of 4,8-DMD highlights the fine-tuned nature of insect chemical communication. Understanding these specificities is paramount for the development of effective and targeted pest management strategies, such as pheromone-based trapping and mating disruption. Further research into the odorant-binding proteins and receptors of a wider range of stored-product pests will undoubtedly reveal more about the evolution of these complex communication systems and open new avenues for their control.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2.6. Fluorescence Displacement Binding Assay [bio-protocol.org]
- 5. Fluorescence Competitive Binding Assay [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Structure-Activity Relationship (SAR) of 4,5-Dimethyldecanal Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic strategies for 4,5-dimethyldecanal and its analogues, tailored for structure-activity relationship (SAR) studies, particularly in the context of insect chemical ecology. While a comprehensive SAR study for this compound is not extensively published, this document outlines a proposed synthetic pathway, a framework for a SAR study with illustrative data, and detailed experimental protocols based on established methodologies for similar aliphatic aldehydes.
Introduction to this compound and SAR Studies
Branched long-chain aldehydes, such as isomers of dimethyldecanal, are known to function as potent semiochemicals, particularly as aggregation or sex pheromones in various insect species. The precise positioning of the methyl groups and the length of the carbon chain are often critical for biological activity. Structure-activity relationship (SAR) studies are therefore essential to elucidate the structural requirements for optimal interaction with insect olfactory receptors. By systematically synthesizing and testing analogues of a lead compound like this compound, researchers can identify the key molecular features that govern its potency and specificity. This knowledge is invaluable for the development of highly effective and selective pest management tools.
Proposed Synthesis of this compound and its Analogues
A versatile synthetic approach is required to generate a library of this compound analogues for comprehensive SAR studies. A plausible retrosynthetic analysis suggests a strategy involving the coupling of two key fragments followed by functional group manipulation. The following workflow outlines a potential synthetic route.
This strategy allows for the systematic modification of the carbon chain length and the position of the methyl groups by selecting different starting materials for the Grignard reagent and the epoxide intermediate.
Structure-Activity Relationship (SAR) Study: A Comparative Framework
To understand the structural requirements for biological activity, a library of analogues would be synthesized and evaluated. The following tables present a hypothetical set of analogues and illustrative experimental data from two common bioassays: electroantennography (EAG) and a behavioral assay.
Table 1: Structures of this compound and Hypothetical Analogues for SAR Study
| Compound ID | Structure | Description of Modification from Parent Compound (C1) |
| C1 | This compound | Parent Compound |
| C2 | 4,5-Dimethylundecanal | Increased chain length (+1 CH₂) |
| C3 | 4,5-Dimethylnonanal | Decreased chain length (-1 CH₂) |
| C4 | 4,6-Dimethyldecanal | Shifted position of one methyl group |
| C5 | 5,6-Dimethyldecanal | Shifted position of both methyl groups |
| C6 | 4-Ethyldecanal | Replacement of two methyl groups with an ethyl group |
| C7 | Decanal | Unbranched chain (no methyl groups) |
Table 2: Illustrative Comparative Performance Data for this compound Analogues
| Compound ID | Mean EAG Response (mV, ±SD) | Behavioral Response (% Attraction in Olfactometer, ±SD) |
| C1 | 1.8 ± 0.2 | 75 ± 5 |
| C2 | 1.5 ± 0.3 | 60 ± 8 |
| C3 | 1.2 ± 0.2 | 55 ± 7 |
| C4 | 0.9 ± 0.1 | 40 ± 6 |
| C5 | 0.5 ± 0.1 | 20 ± 4 |
| C6 | 0.4 ± 0.1 | 15 ± 3 |
| C7 | 0.2 ± 0.05 | 10 ± 2 (Control Level) |
Note: The data presented in Table 2 is illustrative and intended to demonstrate a typical outcome of an SAR study. Actual results would be determined experimentally.
From this illustrative data, a preliminary SAR can be deduced:
-
Chain Length: The decanal backbone appears optimal, as both increasing (C2) and decreasing (C3) the chain length reduces activity.
-
Methyl Group Position: The specific 4,5-dimethyl substitution pattern is crucial. Shifting the methyl groups (C4, C5) significantly diminishes the response, suggesting a highly specific binding pocket in the olfactory receptor.
-
Branching: The presence and nature of the branching are critical. A single ethyl group (C6) is a poor substitute for the two methyl groups, and the complete absence of branching (C7) leads to a near-total loss of activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data.
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to volatile compounds, providing a measure of olfactory receptor neuron activity.
Materials:
-
Live insects (e.g., adult beetles or moths)
-
Tungsten microelectrodes
-
Micromanipulators
-
Ag/AgCl reference electrode
-
High-impedance DC amplifier
-
Data acquisition system (e.g., IDAC-4)
-
Charcoal-filtered and humidified air stream
-
Odor delivery system (e.g., Pasteur pipettes with filter paper)
-
Test compounds dissolved in a suitable solvent (e.g., hexane) at various concentrations.
Procedure:
-
Antenna Preparation: An insect is immobilized, and the head is excised. One antenna is carefully removed and mounted between the two microelectrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is inserted into the base.
-
Signal Amplification: The signal from the antenna is amplified 100x and fed into the data acquisition system.
-
Odor Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
Sample Delivery: 10 µL of a test compound solution is applied to a piece of filter paper inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube.
-
Recording: A puff of air is passed through the pipette, delivering the odor stimulus to the antenna. The resulting depolarization of the antennal neurons (the EAG response) is recorded for 2-3 seconds.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized by subtracting the response to a solvent blank. Each compound is tested multiple times, and the mean response is calculated.
Protocol 2: Two-Choice Olfactometer Behavioral Assay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a test odor.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources (e.g., filter paper treated with test compound or solvent control)
-
Live, active insects.
Procedure:
-
Apparatus Setup: The olfactometer is cleaned and set up to provide two or more choices of air streams. One arm is connected to the test odor source, and the other(s) to a solvent control. Airflow is equalized across all arms.
-
Insect Acclimatization: Insects are starved for a defined period (e.g., 12-24 hours) and acclimatized to the experimental conditions for 30-60 minutes before the assay.
-
Assay: A single insect is introduced at the downwind end of the olfactometer.
-
Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance up one of the arms and remains there for a specified period (e.g., >30 seconds).
-
Data Collection: The number of insects choosing the arm with the test compound versus the control arm is recorded.
-
Data Analysis: The percentage of insects attracted to the test compound is calculated. A chi-square test is typically used to determine if the observed distribution is significantly different from a random (50:50) distribution.
Olfactory Signaling Pathway
The binding of an aldehyde pheromone to an olfactory receptor on a sensory neuron initiates a signal transduction cascade, leading to the generation of an action potential.
This simplified diagram illustrates that the binding of the aldehyde to the specific odorant receptor, in complex with the Orco co-receptor, leads to the opening of an ion channel. The subsequent influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain and interpreted as an odor. The specificity of this initial binding event is the molecular basis for the observed structure-activity relationships.
Safety Operating Guide
Proper Disposal of 4,5-Dimethyldecanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethyldecanal, a combustible and irritant aldehyde.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of a structurally similar compound, which should be considered as indicative for this compound until a specific SDS is available.
| Property | Value | Source Citation |
| GHS Classification | Flammable liquids: Category 4 | |
| Eye irritation: Category 2A | ||
| Short-term (acute) aquatic hazard: Category 2 | ||
| Physical State | Liquid | |
| Boiling Point/Range | 207 - 209 °C (405 - 408 °F) | |
| Density | 0.83 g/cm3 at 25 °C (77 °F) | |
| Hazard Statements | H227: Combustible liquid | |
| H319: Causes serious eye irritation | [1] | |
| H401: Toxic to aquatic life |
Experimental Protocols for Safe Disposal
The proper disposal of this compound requires a careful, step-by-step approach to minimize risks to personnel and the environment. The following protocol is based on general best practices for aliphatic aldehyde disposal.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spill Containment: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., sand, diatomite) and dispose of the contaminated material as hazardous waste.[2] Do not allow the chemical to enter drains or surface water.[2]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Due to its properties as a combustible liquid and an eye irritant, this compound should be considered hazardous waste.
-
Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
-
On-Site Neutralization (Expert Use Only):
-
Some aliphatic aldehydes can be neutralized to non-hazardous substances. Commercial products are available that can neutralize aldehydes like formaldehyde and glutaraldehyde.[3][4]
-
Crucially, the effectiveness of these products on this compound is unknown.
-
If considering this option, it is mandatory to:
-
Consult with your EHS department to determine if on-site treatment is permissible and appropriate.
-
Conduct a thorough risk assessment.
-
Verify the effectiveness of the neutralization process, potentially through analytical testing.[5]
-
Obtain necessary permits from local authorities for any treated discharge.[5]
-
-
-
Disposal as Hazardous Waste:
-
If on-site neutralization is not feasible or permitted, the primary disposal method is through a licensed hazardous waste disposal company.
-
Follow your institution's procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and ensuring the container is properly labeled and stored in a designated waste accumulation area.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be handled with care.
-
It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is provided for guidance purposes only and is based on data for similar chemicals. Always consult the specific Safety Data Sheet for any chemical and follow all local, state, and federal regulations, as well as your institution's established safety protocols. Final disposal decisions should be made in consultation with a qualified environmental health and safety professional.
References
Essential Safety and Logistical Guidance for Handling 4,5-Dimethyldecanal
Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dimethyldecanal was located. The following guidance is based on the safety protocols for structurally similar aldehydes, such as decanal and glutaraldehyde, and general best practices for laboratory chemical handling. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate, practical guidance for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for similar aldehydes.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A full face shield should be worn over goggles when there is a risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Single-use nitrile gloves are generally acceptable for incidental contact.[1] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Latex gloves are not recommended as some aldehydes can readily pass through them.[1] |
| Body | Laboratory Coat or Chemical-Protective Apron | A long-sleeved lab coat is mandatory.[1] For tasks with a higher risk of splashing, a chemical-protective apron over the lab coat is recommended.[1] |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material and cover the entire foot.[1] |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or in the event of a large spill, a respirator may be required.[1] Consult your institution's EHS for respirator selection and fit-testing. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures should be followed.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for aldehydes readily available. This may include absorbent materials and a neutralizing agent like sodium bisulfite solution.[2]
Handling and Use
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]
-
Prevent Inhalation: Do not breathe vapors or mists.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Aldehydes can be flammable.[2]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and associated hazards.[5]
-
Handwashing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Labeling
-
Hazardous Waste: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[5]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards.[5]
Disposal Procedures
-
Collection: Collect waste in a designated, properly sealed, and chemically compatible container.[6]
-
Neutralization: In some cases, aldehydes can be neutralized to less hazardous carboxylic acids through oxidation.[7] This procedure should only be performed by trained personnel following a validated protocol and in accordance with institutional and local regulations.
-
Incineration: Unused or waste this compound may be disposed of via a licensed hazardous waste incinerator.[5]
-
Do Not: Do not dispose of this compound down the drain or in regular trash.[7]
Institutional Guidelines
-
Consult EHS: Always follow your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) department will provide guidance on proper waste collection, storage, and disposal services.[5]
Visual Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to take in the event of a this compound spill.
Caption: Workflow for responding to a chemical spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
